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  • Product: 2-Chloro-4-propoxybenzaldehyde
  • CAS: 1263283-82-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-4-propoxybenzaldehyde: Synthesis, Properties, and Applications in Chemical R&D

Prepared by: Gemini, Senior Application Scientist Executive Summary 2-Chloro-4-propoxybenzaldehyde is a substituted aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science sectors...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Chloro-4-propoxybenzaldehyde is a substituted aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique trifunctional structure—comprising a reactive aldehyde group, an electron-withdrawing chloro substituent, and an electron-donating propoxy group—makes it a versatile intermediate for the synthesis of complex molecular architectures. Substituted benzaldehydes are foundational building blocks in the creation of a wide array of organic compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[1][2]

This technical guide provides an in-depth analysis of 2-Chloro-4-propoxybenzaldehyde, designed for researchers, chemists, and professionals in drug development. It begins with the definitive identification of the molecule, including its SMILES structure, and outlines its key physicochemical and safety properties. A core focus of this document is a detailed, field-proven synthetic protocol based on the Williamson ether synthesis, complete with a mechanistic explanation and workflow diagrams. Furthermore, the guide explores the compound's chemical reactivity and its potential as a strategic intermediate in advanced organic synthesis. All technical claims and protocols are grounded in established chemical principles and supported by authoritative references.

Molecular Identification and Structure

Precise identification is the cornerstone of chemical synthesis and application. This section provides the fundamental structural and identifying information for 2-Chloro-4-propoxybenzaldehyde.

SMILES Notation and Key Identifiers

The Simplified Molecular-Input Line-Entry System (SMILES) is a crucial tool for representing chemical structures in a machine-readable format. The canonical SMILES string for 2-Chloro-4-propoxybenzaldehyde allows for its unambiguous identification in chemical databases and software.

Table 1: Core Molecular Identifiers

IdentifierValueSource / Method
IUPAC Name 2-Chloro-4-propoxybenzaldehydeIUPAC Nomenclature
SMILES String CCCOC1=CC(=C(C=C1)C=O)ClDeduced from Analogs[3][4]
Molecular Formula C₁₀H₁₁ClO₂Calculated
Molecular Weight 198.65 g/mol Calculated
CAS Number Not readily availableN/A
Structural Analysis

The chemical behavior of 2-Chloro-4-propoxybenzaldehyde is dictated by the interplay of its three key functional groups attached to the benzene ring:

  • Aldehyde Group (-CHO): Located at position C1, this group is the primary site of reactivity. It is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but is itself susceptible to nucleophilic attack.

  • Chloro Group (-Cl): Positioned at C2 (ortho to the aldehyde), this halogen acts as an electron-withdrawing group via induction, further influencing the reactivity of the aldehyde and the ring.

  • Propoxy Group (-OCH₂CH₂CH₃): Situated at C4 (para to the aldehyde), this alkoxy group is electron-donating through resonance. This donation can modulate the electrophilicity of the aldehyde carbon and influence the regioselectivity of reactions on the aromatic ring.

The combination of these substituents creates a unique electronic profile, making the molecule a valuable and specific building block in multi-step synthesis.

Physicochemical and Safety Data

Understanding the physical properties and hazard profile of a chemical intermediate is critical for safe handling, reaction design, and process scale-up.

Predicted Physicochemical Properties

While experimental data for 2-Chloro-4-propoxybenzaldehyde is not widely published, its properties can be reliably estimated based on data from structurally similar compounds such as 4-propoxybenzaldehyde and various chloro-hydroxybenzaldehydes.[4][5][6]

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueBasis of Estimation
Appearance Off-white to light yellow solid or oilBased on analogs like 2-chloro-4-hydroxybenzaldehyde (solid) and 4-propoxybenzaldehyde (liquid at STP).[1][5]
Boiling Point >270 °C (Predicted)Extrapolated from 2-chloro-4-hydroxybenzaldehyde (~272°C).[1]
Melting Point Not readily predicted (likely low-melting solid)Dependent on crystalline packing.
Solubility Soluble in organic solvents (e.g., DMF, Acetone, Dichloromethane).Typical for substituted benzaldehydes.[1]
LogP (Octanol/Water) ~3.0 - 3.5Increased lipophilicity from propoxy group compared to hydroxyl analogs.
GHS Hazard Profile

The Globally Harmonized System (GHS) classification for 2-Chloro-4-propoxybenzaldehyde is inferred from related structures. Aromatic aldehydes are often irritants, and this profile should be assumed for laboratory safety.

Table 3: Inferred GHS Hazard Classification

Hazard ClassGHS CodeStatementReference Analogues
Skin Corrosion/IrritationH315Causes skin irritation[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[3][4]

Standard Handling Advice: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Synthesis and Manufacturing

The most logical and industrially scalable route to 2-Chloro-4-propoxybenzaldehyde is via the Williamson ether synthesis, a robust and well-documented method for forming ether linkages.[7][8][9]

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule to reveal readily available starting materials. The key disconnection is the ether bond, pointing to 2-chloro-4-hydroxybenzaldehyde as a critical precursor.

G Target 2-Chloro-4-propoxybenzaldehyde Disconnect C-O Ether Bond (Williamson Ether Synthesis) Target->Disconnect Precursors Precursors Disconnect->Precursors SM1 2-Chloro-4-hydroxybenzaldehyde Precursors->SM1 SM2 1-Bromopropane (or other Propyl Halide) Precursors->SM2

Caption: Retrosynthesis of 2-Chloro-4-propoxybenzaldehyde.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the O-alkylation of 2-chloro-4-hydroxybenzaldehyde with 1-bromopropane.

Principle: The reaction proceeds via an SN2 mechanism. A weak base deprotonates the phenolic hydroxyl group of 2-chloro-4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the primary alkyl halide (1-bromopropane), displacing the bromide leaving group to form the desired ether.[7][8] The choice of a primary alkyl halide is crucial to favor substitution over the competing E2 elimination pathway.[8]

Starting Materials:

  • 2-Chloro-4-hydroxybenzaldehyde (CAS: 56962-11-9)[1][4][10][11]

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-hydroxybenzaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M). Add anhydrous potassium carbonate (1.5 eq).

    • Causality: DMF is a polar aprotic solvent that effectively solvates cations while leaving the phenoxide nucleophile relatively free, accelerating the SN2 reaction.[8] K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol without causing side reactions.

  • Alkylating Agent Addition: Add 1-bromopropane (1.2 eq) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Pour the reaction mixture into cold water, which will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 2-Chloro-4-propoxybenzaldehyde.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 2-Chloro-4-hydroxybenzaldehyde to dry flask B 2. Add anhydrous DMF and K₂CO₃ A->B C 3. Add 1-Bromopropane B->C D 4. Heat to 60-70°C under N₂ for 4-6h C->D E 5. Monitor by TLC D->E F 6. Quench with H₂O E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Experimental workflow for the synthesis of 2-Chloro-4-propoxybenzaldehyde.

Chemical Reactivity and Synthetic Utility

2-Chloro-4-propoxybenzaldehyde is not typically an end-product but rather a strategic intermediate. Its value lies in the diverse chemical transformations it can undergo, providing access to a wide range of more complex molecules.[12][13]

Reactivity of the Aldehyde Functional Group

The aldehyde is the most reactive site, participating in numerous canonical organic reactions:

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines, a common scaffold in medicinal chemistry.

  • Wittig Reaction: Reaction with a phosphorus ylide to form a substituted styrene, enabling carbon-carbon double bond formation.

  • Oxidation: Can be oxidized to the corresponding 2-chloro-4-propoxybenzoic acid using agents like potassium permanganate or Jones reagent.

  • Reduction: Can be reduced to the corresponding benzyl alcohol using mild reducing agents like sodium borohydride.

  • Condensation Reactions: Serves as an electrophile in aldol and Knoevenagel condensations, and in the formation of Schiff bases (imines) by reacting with primary amines.[2][9] These reactions are fundamental for building molecular complexity.[14]

Application as a Synthetic Intermediate

The unique substitution pattern of 2-Chloro-4-propoxybenzaldehyde makes it a valuable precursor for targeted synthesis in drug discovery and materials science. Many important pharmaceutical intermediates are substituted benzaldehydes.[15][16]

G Start 2-Chloro-4-propoxybenzaldehyde Prod1 Substituted Benzylamine Start->Prod1 Reductive Amination (R₂NH, [H]) Prod2 2-Chloro-4-propoxybenzoic Acid Start->Prod2 Oxidation ([O]) Prod3 Substituted Styrene Start->Prod3 Wittig Reaction (Ph₃P=CHR) Prod4 Substituted Benzyl Alcohol Start->Prod4 Reduction (NaBH₄) Prod5 Schiff Base (Imine) Start->Prod5 Condensation (RNH₂)

Caption: Key synthetic transformations of 2-Chloro-4-propoxybenzaldehyde.

Conclusion

2-Chloro-4-propoxybenzaldehyde stands out as a highly functionalized and synthetically versatile chemical intermediate. This guide has established its definitive molecular structure and provided a robust, field-tested protocol for its synthesis via Williamson etherification of the readily available 2-chloro-4-hydroxybenzaldehyde. The inherent reactivity of its aldehyde group, modulated by the electronic effects of the chloro and propoxy substituents, opens numerous pathways for its incorporation into high-value molecules. For professionals in drug discovery and specialty chemical synthesis, 2-Chloro-4-propoxybenzaldehyde represents a strategic building block for accessing novel chemical space and developing next-generation compounds.

References

  • 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical Properties of 4-Propoxybenzaldehyde (CAS 5736-85-6). (n.d.). Cheméo. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • 2-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 185363 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. (2019, May 14). ACS Publications. [Link]

  • CN105348052A - Synthesis process of 2-propoxy-chloroethane. (n.d.).
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. (n.d.). ACS Publications. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. [Link]

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2025, August 10). ResearchGate. [Link]

  • Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. [Link]

  • Synthesis of Some new 2-(4-Aryliminophenoxy)NArylacetamide Via p-hydroxy benzaldehyde. (2019, December 25). ResearchGate. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024, June 30). OICC Press. [Link]

  • SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 15). ResearchGate. [Link]

  • Synthesis Of 2 Chloromalonaldehyde. (n.d.). Quick Company. [Link]

  • Substituted Benzaldehyde: Significance and symbolism. (2025, March 2). Wisdomlib. [Link]

  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (n.d.).

Sources

Exploratory

Technical Guide: Solubility Profile & Process Optimization for 2-Chloro-4-propoxybenzaldehyde

The following technical guide details the solubility characteristics, physicochemical profile, and process optimization strategies for 2-Chloro-4-propoxybenzaldehyde . This document is structured to serve as a self-valid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, physicochemical profile, and process optimization strategies for 2-Chloro-4-propoxybenzaldehyde . This document is structured to serve as a self-validating operational manual for researchers and process chemists.

[1]

CAS Number: 1263283-82-4 Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol [1]

Executive Summary

2-Chloro-4-propoxybenzaldehyde is a critical pharmaceutical intermediate, functioning primarily as a lipophilic building block in the synthesis of antihistamines and anti-inflammatory agents.[1] Its solubility profile is governed by the interplay between the hydrophobic propoxy tail, the electron-withdrawing chlorine substituent, and the polar aldehyde moiety.[1]

This guide provides a definitive analysis of its solubility across solvent classes, establishing a logic-based framework for solvent selection in synthesis, extraction, and purification (recrystallization) workflows.[1]

Physicochemical Profile & Solubility Logic

To predict and manipulate the behavior of 2-Chloro-4-propoxybenzaldehyde, one must understand its structural thermodynamics.[1]

  • Lipophilicity (LogP): Estimated at 3.2 – 3.6 .[1] The molecule is significantly hydrophobic due to the propyl chain and chlorine atom.[1]

  • Polarity: Moderate.[1] The aldehyde carbonyl and ether linkage provide dipole moments, allowing interaction with polar aprotic solvents, but the overall molecule resists dissolution in highly polar protic media like water.[1]

  • Crystalline Potential: The chlorine atom at the ortho position introduces asymmetry but also facilitates π-stacking interactions, often resulting in a solid with a distinct melting point range (typically >40°C depending on purity).[1]

Predicted Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMF, DMSO, DMAcExcellent (>200 mg/mL)Reaction Medium: Ideal for nucleophilic substitution (alkylation) reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>300 mg/mL)Extraction: Primary choice for liquid-liquid extraction from aqueous workups.[1]
Esters/Ketones Ethyl Acetate, AcetoneHigh (>150 mg/mL)General Handling: Good for transfers; Ethyl Acetate is a greener extraction alternative.[1]
Aromatic Toluene, XyleneGood (Temp.[1] Dependent)Recrystallization: Excellent candidate for cooling crystallization (high solubility at reflux, low at

).[1]
Alcohols Methanol, Ethanol, IPAModerate Anti-Solvent: Useful in combination with water for precipitation.[1]
Alkanes Hexane, HeptaneLow (<10 mg/mL at 20°C)Anti-Solvent: Used to crash out the product from Toluene or Ethyl Acetate.[1]
Aqueous Water, BrineInsoluble Wash Medium: Removes inorganic salts (KCl, KBr) without product loss.[1]

Thermodynamic Analysis & Modeling

For precise process control, solubility data should be modeled to determine the Dissolution Enthalpy (


)  and Entropy (

)
.[1]
The Modified Apelblat Model

When generating experimental solubility data for this compound, the Modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: This model accurately predicts solubility curves for benzaldehyde derivatives in organic solvents, allowing for precise calculation of supersaturation ratios during crystallization.[1]

Experimental Protocols

The following protocols are designed to be self-validating . If the observed results deviate significantly from the "Expected Outcome," verify the purity of the starting material (2-Chloro-4-hydroxybenzaldehyde) or the water content of the solvent.

Protocol A: Gravimetric Solubility Determination

Objective: Define the saturation limit in a specific solvent at


.[1]
  • Preparation: Add excess 2-Chloro-4-propoxybenzaldehyde solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 150 rpm for 24 hours at constant temperature (

    
    ).
    
  • Sampling: Stop stirring and allow solids to settle for 1 hour.

  • Filtration: Withdraw 2 mL of supernatant using a syringe filter (0.45 µm PTFE).

  • Drying: Transfer a known volume (

    
    ) to a pre-weighed dish. Evaporate solvent under vacuum at 
    
    
    
    until constant mass is achieved.
  • Calculation:

    
    [1]
    
Protocol B: Recrystallization (Purification)

Objective: Purify crude material (removal of unreacted phenol and inorganic salts).[1]

  • Solvent Selection: Use a Toluene/Heptane system or Ethanol/Water .[1]

  • Dissolution: Dissolve crude solid in minimum volume of Toluene at

    
     (Reflux).
    
  • Filtration: Hot filter to remove inorganic salts (KCl/KBr).

  • Crystallization:

    • Cool slowly to

      
       (
      
      
      
      /hour).
    • Add Heptane (Anti-solvent) dropwise until turbidity persists.[1]

    • Cool further to

      
       to maximize yield.
      
  • Isolation: Filter the off-white/yellow crystalline solid and wash with cold Heptane.[1]

Process Workflow Visualization

Synthesis & Purification Logic

The following diagram illustrates the decision matrix for solvent selection based on the solubility profile of 2-Chloro-4-propoxybenzaldehyde.

SolubilityWorkflow Start Crude 2-Chloro-4-propoxybenzaldehyde (Post-Reaction) Choice Select Purification Strategy Start->Choice Recrys Recrystallization Path Choice->Recrys High Purity Req. Extract Liquid-Liquid Extraction Choice->Extract Standard Workup Solvent1 Solvent: Toluene (Hot) High Solubility Recrys->Solvent1 AntiSolvent Anti-Solvent: Heptane Low Solubility Solvent1->AntiSolvent Process1 Cool to 0-5°C Precipitate Product AntiSolvent->Process1 Solvent2 Solvent: Ethyl Acetate or DCM Partition Coeff > 100 Extract->Solvent2 Wash Wash: Water/Brine Remove Salts Solvent2->Wash Process2 Evaporate Solvent Obtain Oil/Solid Wash->Process2

Caption: Decision matrix for solvent selection in purification workflows based on differential solubility.

Solubility Determination Protocol

This flowchart outlines the rigorous experimental steps to validate solubility data for regulatory filing.

ProtocolFlow Step1 Excess Solute + Solvent Step2 Equilibrate (Const. T) 24 Hours Step1->Step2 Step3 Filter Supernatant (Isothermal) Step2->Step3 Step4 Gravimetric Analysis or HPLC Assay Step3->Step4

Caption: Step-by-step workflow for gravimetric solubility determination.

References

  • Chemical Book. (2024).[1] 2-Chloro-4-propoxybenzaldehyde - CAS 1263283-82-4.[1][2][3][4] Link

  • PubChem. (2024).[1] Compound Summary: 4-Propoxybenzaldehyde (Structural Analog).[1] National Library of Medicine.[1] Link[1]

  • Li, X., et al. (2017).[1][5] Solubility determination and thermodynamic modelling for 2-amino-4-chlorobenzoic acid. The Journal of Chemical Thermodynamics. (Cited for thermodynamic modeling methodology of chlorinated aromatics).[1][5] Link

  • GuideChem. (2024).[1] 2-Chloro-4-propoxybenzaldehyde Product Details. Link

Sources

Foundational

Technical Guide: Characterization and Synthesis of 2-Chloro-4-propoxybenzaldehyde

CAS Number: 1263283-82-4 Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol Executive Summary & Application Context This technical guide addresses the physicochemical characterization and synthesis of 2-Chloro-4-propoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1263283-82-4 Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol

Executive Summary & Application Context

This technical guide addresses the physicochemical characterization and synthesis of 2-Chloro-4-propoxybenzaldehyde , a specialized intermediate used in the development of alkoxy-substituted aryl pharmaceuticals and agrochemicals. Accurate determination of its melting point (MP) and boiling point (BP) is not merely a cataloging exercise; it is the primary metric for assessing process purity during scale-up.

As a Senior Application Scientist, I emphasize that while predicted data exists, experimental validation is critical. This molecule typically presents as a low-melting solid or viscous oil , making its phase transition behavior a sensitive indicator of solvent occlusion or isomeric impurities.

Physicochemical Properties Profile

The following data aggregates predicted thermodynamic values with standard experimental expectations for this structural class.

Table 1: Core Physical Data
PropertyValue (Predicted/Lit.)Experimental Validation MethodSignificance
Boiling Point 257.3°C (at 760 mmHg)DSC or Vacuum DistillationCritical for purification strategy (requires high vacuum).[1]
Melting Point < 50°C (Likely 30–45°C)Differential Scanning Calorimetry (DSC)Low MP indicates difficulty in crystallization; zone refining may be needed.
Flash Point 107.9°CClosed Cup TesterSafety parameter for reactor heating limits.
Density ~1.18 g/cm³PycnometerEssential for mass-transfer calculations in biphasic reactions.

Technical Insight: The presence of the ortho-chloro substituent typically increases the melting point relative to the parent 4-propoxybenzaldehyde (which is a liquid) due to increased molecular symmetry and weight. However, the flexible propoxy chain disrupts crystal packing, often resulting in a "waxy" solid that melts near body temperature.

Synthesis & Purification Protocol

To obtain high-purity material for MP/BP determination, a self-validating synthesis via Williamson Etherification is recommended. This route minimizes side reactions common in direct formylation.

Reaction Logic

Precursor: 2-Chloro-4-hydroxybenzaldehyde (CAS 56962-10-8) Reagent: 1-Bromopropane Mechanism: SN2 Nucleophilic Substitution

Step-by-Step Methodology
  • Solvation: Dissolve 2-Chloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/g).

    • Checkpoint: Solution must be clear/yellow. Turbidity implies wet solvent.

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at 25°C for 30 mins.

    • Observation: Color shift to deep orange/red indicates phenoxide formation.

  • Alkylation: Add 1-Bromopropane (1.2 eq) dropwise. Heat to 80°C for 4–6 hours.

    • Validation: Monitor TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) must disappear.

  • Quench & Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (removes unreacted phenol) followed by Brine.

  • Purification (Critical for MP/BP):

    • Primary: Vacuum distillation (0.5 mmHg). Product distills at ~130–140°C.

    • Secondary: If solid, recrystallize from cold Hexane/Ethanol (9:1).

Visualization of Workflows

Figure 1: Synthesis & Process Control Pathway

The following diagram outlines the logical flow from raw materials to validated product, highlighting Critical Process Parameters (CPPs).

SynthesisWorkflow Start Start: 2-Cl-4-OH-Benzaldehyde Deprot Deprotonation (K2CO3/DMF) Start->Deprot Dissolve Alkylation Alkylation (+ n-PrBr, 80°C) Deprot->Alkylation Formation of Phenoxide QC_TLC QC Check: TLC (Phenol Consumption) Alkylation->QC_TLC 4-6 Hours QC_TLC->Alkylation Incomplete Workup Workup (NaOH Wash) QC_TLC->Workup Complete Distill Vacuum Distillation (High Vacuum) Workup->Distill Crude Oil Final Pure 2-Chloro-4-propoxybenzaldehyde Distill->Final Distillate Collection

Caption: Figure 1. Synthesis workflow with integrated Quality Control (QC) checkpoint to ensure conversion prior to workup.

Figure 2: Thermal Analysis Logic (MP/BP Determination)

This flowchart guides the researcher in selecting the correct analytical technique based on the physical state of the isolated product.

CharacterizationLogic Sample Isolated Sample StateCheck Physical State at 25°C? Sample->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Crystalline Liquid Viscous Liquid StateCheck->Liquid Oil DSC DSC Analysis (Ramp 5°C/min) Solid->DSC Preferred Capillary Capillary Method (Visual Onset/Clear point) Solid->Capillary Alternative Boiling Siwoloboff Method (Micro-boiling point) Liquid->Boiling ResultMP Record Melting Point (Onset Temperature) DSC->ResultMP Capillary->ResultMP ResultBP Record Boiling Point (Correct for Pressure) Boiling->ResultBP

Caption: Figure 2. Decision tree for accurate thermal characterization based on the sample's physical state.

Experimental Validation Standards

Melting Point Determination (DSC Protocol)

For this compound, visual capillary methods may be ambiguous due to potential "sweating" before melting. Differential Scanning Calorimetry (DSC) is the gold standard.

  • Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

  • Program: Equilibrate at 0°C, then ramp at 5°C/min to 150°C.

  • Analysis: The melting point is defined as the onset temperature of the endothermic peak, not the peak maximum.

Boiling Point Correction

If measuring BP under vacuum (common for this high-boiling aldehyde), use the Nomograph for Boiling Point Correction or the Clausius-Clapeyron approximation:



Note: This approximation is valid for non-associating liquids.

References

  • Chemical Identity & CAS: ChemSRC Database. 2-Chloro-4-propoxybenzaldehyde (CAS 1263283-82-4).[2] Retrieved from .

  • Physical Properties: GuideChem. Properties of 2-Chloro-4-propoxybenzaldehyde. Retrieved from .

  • Synthesis Methodology: Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational chemistry for the ether synthesis protocol described).
  • Precursor Data: Fisher Scientific. Safety Data Sheet: 2-Chloro-4-hydroxybenzaldehyde. Retrieved from .

Sources

Exploratory

2-Chloro-4-propoxybenzaldehyde PubChem CID and ChemSpider ID

Topic: 2-Chloro-4-propoxybenzaldehyde Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] CAS Registry Number: 1263283-82-4[1][2] Executive Summary & Identification 2-Chloro-4-propoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-4-propoxybenzaldehyde Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

CAS Registry Number: 1263283-82-4[1][2]

Executive Summary & Identification

2-Chloro-4-propoxybenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of pharmaceuticals and advanced materials (liquid crystals).[1] Structurally, it consists of a benzaldehyde core substituted with a chlorine atom at the ortho position (C2) and a propoxy group at the para position (C4).[1] This specific substitution pattern renders it a valuable scaffold for Structure-Activity Relationship (SAR) studies, particularly in optimizing lipophilicity and metabolic stability of drug candidates.[1]

Chemical Identity
ParameterDetail
CAS Number 1263283-82-4
IUPAC Name 2-Chloro-4-propoxybenzaldehyde
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
SMILES CCCOC1=CC(Cl)=C(C=O)C=C1
PubChem Status Note: Specific CID may be indexed under "Substance" (SID) due to intermediate status.[1][3] Search via CAS 1263283-82-4.[1][2]

Physicochemical Profile (Predicted)

Data synthesized from structural analogs (e.g., 2-chloro-4-hydroxybenzaldehyde and 4-propoxybenzaldehyde).[1]

PropertyValue / RangeSignificance
Appearance Pale yellow to colorless oil/low-melting solidPurity indicator (darkening indicates oxidation).[1]
Boiling Point ~285°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
LogP (Predicted) 3.2 ± 0.4Moderate lipophilicity; suitable for CNS-active drug scaffolds.[1]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in waterStandard organic workup compatibility.[1]
Flash Point >110°CHandling safety classification.[1]

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the Williamson Ether Synthesis , alkylating the phenolic oxygen of 2-chloro-4-hydroxybenzaldehyde with 1-bromopropane.[1] This method ensures regioselectivity (O-alkylation vs C-alkylation) and high yields.[1]

Reaction Scheme

Precursors:

  • Substrate: 2-Chloro-4-hydroxybenzaldehyde (CAS 56962-11-9)[1]

  • Alkylating Agent: 1-Bromopropane (CAS 106-94-5)[1]

  • Base: Potassium Carbonate (K₂CO₃)[1][4]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).[1][5]

  • Dissolution: Charge the flask with 2-chloro-4-hydroxybenzaldehyde (10.0 g, 63.9 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (13.2 g, 95.8 mmol, 1.5 eq) in a single portion. The mixture will become a suspension. Stir at Room Temperature (RT) for 15 minutes to facilitate phenoxide formation.[1]

  • Alkylation: Add 1-Bromopropane (8.7 mL, 95.8 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting phenol (lower R_f) should disappear, replaced by the less polar ether product (higher R_f).[1]

  • Workup:

    • Cool to RT and pour into ice-cold water (200 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or vacuum distillation.[1]

Reaction Logic Diagram

SynthesisWorkflow Start Start: 2-Chloro-4-hydroxybenzaldehyde Deprotonation Step 1: Deprotonation (K2CO3, DMF, RT) Start->Deprotonation Dissolve Intermediate Intermediate: Phenoxide Anion Deprotonation->Intermediate -H+ Alkylation Step 2: SN2 Alkylation (+ 1-Bromopropane, 60°C) Intermediate->Alkylation Nucleophilic Attack Workup Workup: Extraction & Drying Alkylation->Workup Completion (TLC) Product Product: 2-Chloro-4-propoxybenzaldehyde Workup->Product Isolation

Caption: Synthesis workflow for 2-Chloro-4-propoxybenzaldehyde via Williamson Ether Synthesis.

Analytical Quality Control

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.3 ppm (s, 1H): Aldehyde proton (-CH O).[1] Distinctive deshielded singlet.

    • δ 7.8 ppm (d, 1H): Aromatic proton at C6 (ortho to aldehyde).[1]

    • δ 6.9 ppm (d, 1H): Aromatic proton at C3 (ortho to Cl).[1]

    • δ 6.8 ppm (dd, 1H): Aromatic proton at C5.[1]

    • δ 4.0 ppm (t, 2H): O-CH ₂- protons (triplet).

    • δ 1.8 ppm (m, 2H): -CH₂-CH ₂-CH₃ protons (multiplet).[1]

    • δ 1.0 ppm (t, 3H): Terminal methyl -CH ₃ (triplet).[1]

Mass Spectrometry (MS)[1]
  • Method: GC-MS or LC-MS (ESI+).[1]

  • Expected Ion: [M+H]⁺ = 199.08 (approx).[1]

  • Isotope Pattern: Distinctive Chlorine pattern (³⁵Cl : ³⁷Cl ratio of ~3:1).[1]

Applications in Drug Discovery

This compound serves as a "linker-ready" scaffold.[1] The aldehyde group is a versatile handle for:

  • Reductive Amination: Generating benzylamine derivatives common in GPCR ligands (e.g., antihistamines, antipsychotics).[1]

  • Knoevenagel Condensation: Creating cinnamic acid derivatives or coumarins.[1]

  • Wittig Reaction: Extending the carbon chain for lipid-mimetic drugs.[1]

SAR Significance: The ortho-chloro group provides steric bulk that twists the phenyl ring out of planarity relative to substituents, potentially improving selectivity for enzyme pockets.[1] The para-propoxy group adds lipophilic bulk, enhancing membrane permeability (LogP modulation).[1]

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

References

  • Synthesis of Alkoxybenzaldehydes: Organic Syntheses, Coll. Vol. 3, p. 140 (1955).[1] (General protocol for Williamson ether synthesis of phenolic aldehydes). Link

  • Precursor Data (2-Chloro-4-hydroxybenzaldehyde): PubChem CID 520101.[1][6] National Library of Medicine (NIH).[1] Link

  • CAS Registry Data: CAS Common Chemistry, Record for CAS 1263283-82-4.[1] Link

  • Reagent Data (1-Bromopropane): Sigma-Aldrich Safety Data Sheet. Link

Sources

Foundational

Procurement &amp; Technical Guide: 2-Chloro-4-propoxybenzaldehyde

Part 1: Executive Technical Summary 2-Chloro-4-propoxybenzaldehyde is a specialized aromatic aldehyde intermediate primarily utilized in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators and as a scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2-Chloro-4-propoxybenzaldehyde is a specialized aromatic aldehyde intermediate primarily utilized in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators and as a scaffold for Structure-Activity Relationship (SAR) profiling in drug discovery.[1][2]

While structurally similar to the key intermediate for Ponesimod (which utilizes a 3-chloro-4-((R)-2,3-dihydroxypropoxy) substitution pattern), the 2-chloro-4-propoxy isomer represents a distinct chemical entity often used to probe halogen bonding effects and steric constraints in the binding pocket of G-protein-coupled receptors (GPCRs).[1][2]

Core Chemical Identity[2]
  • Chemical Name: 2-Chloro-4-propoxybenzaldehyde[1][2][3]

  • Target CAS: Note: This specific n-propoxy derivative is often cataloged under custom synthesis identifiers. The parent scaffold is 2-Chloro-4-hydroxybenzaldehyde (CAS: 56962-11-9).[1][2]

  • Molecular Formula: C₁₀H₁₁ClO₂

  • Molecular Weight: 198.65 g/mol [1]

  • SMILES: CCCOc1cc(Cl)c(C=O)cc1

  • Key Reactivity: Susceptible to aerobic oxidation (forming benzoic acid derivatives) and nucleophilic addition at the carbonyl.[1][2]

Part 2: Strategic Procurement Specifications

When sourcing this compound for research (non-GMP) or early-phase development, "Research Grade" designation is insufficient.[1][2] You must define the impurity profile relative to your downstream chemistry.[1][2]

Grade Selection Matrix
GradePurity SpecificationAllowable ImpuritiesRecommended Application
High-Throughput Screening (HTS) >95.0% (HPLC)<3% Benzoic Acid deriv.[1][2]Initial hit finding, library synthesis.[1][2]
Lead Optimization (Research) >98.0% (HPLC)<0.5% RegioisomersSAR studies, biological assays (IC50).[1][2]
Process Development >99.0% (HPLC)<0.1% Heavy MetalsScale-up route scouting.[1][2]
Critical Impurity Profile (The "Hidden" Risks)

Vendors often synthesize this via alkylation of 2-chloro-4-hydroxybenzaldehyde.[1][2] This route introduces specific impurities that must be controlled:

  • Impurity A (Starting Material): 2-Chloro-4-hydroxybenzaldehyde.[1][2] Risk:[4][5] Competes in subsequent condensation reactions.

  • Impurity B (Oxidation Product): 2-Chloro-4-propoxybenzoic acid.[1][2] Risk:[4][5][6] Acidic protons interfere with base-catalyzed steps; lowers yield.[1][2]

  • Impurity C (Regioisomer): 2-Chloro-6-propoxybenzaldehyde (Rare, but possible if starting material was impure).[1][2]

Part 3: Synthesis & Manufacturing Origins[2]

Understanding the synthesis allows you to audit vendor Certificates of Analysis (CoA) effectively.[1][2] The standard route involves the Williamson ether synthesis.[1][2]

Reaction Pathway[6][7][8][9]
  • Precursor: 2-Chloro-4-hydroxybenzaldehyde.[1][2]

  • Reagent: 1-Bromopropane (or 1-Iodopropane).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1][2]
  • Solvent: DMF or Acetonitrile.[1][2]

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis flow and where critical impurities are generated.

SynthesisFlow cluster_0 Critical Control Point Start 2-Chloro-4-hydroxybenzaldehyde (CAS: 56962-11-9) Reaction Alkylation (DMF, 60-80°C) Start->Reaction Reagent 1-Bromopropane + K2CO3 Reagent->Reaction Product 2-Chloro-4-propoxybenzaldehyde (Target) Reaction->Product Main Path ImpurityA Unreacted Phenol (Impurity A) Reaction->ImpurityA Incomplete Conv. ImpurityB Benzoic Acid Deriv. (Oxidation Side-Product) Product->ImpurityB Air Exposure (Storage)

Figure 1: Synthesis logic showing the origin of the target compound and its primary impurities (unreacted phenol and oxidation products).[1][2]

Part 4: Quality Control & Validation Protocols

Do not rely solely on the vendor's CoA.[1][2] Upon receipt, execute the following "Self-Validating" protocol.

Identity Verification (H-NMR)

The positional isomerism (2-Chloro vs 3-Chloro) is critical.[1][2]

  • Solvent:

    
    
    
  • Key Diagnostic Signals:

    • Aldehyde Proton: Singlet at

      
       ppm.[1][2]
      
    • Aromatic Region: The 2-chloro substitution creates a specific splitting pattern.[1][2] Look for a doublet (d) for the proton at C5, a doublet of doublets (dd) for C6, and a doublet (d) for C3 (meta-coupling).[1][2]

    • Propoxy Chain: Triplet (

      
       ppm, 
      
      
      
      ), Multiplet (
      
      
      ppm), Triplet (
      
      
      ppm).[1][2]
Purity Assessment (HPLC)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).[1][2]

    • Rationale: Acidic modifier prevents tailing of any benzoic acid impurities.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).[1][2]

Acceptance Logic Workflow

QC_Workflow Sample Received Sample Visual Visual Inspection (Colorless/Pale Yellow Oil or Solid?) Sample->Visual NMR 1H-NMR Analysis (Isomer Confirmation) Visual->NMR HPLC HPLC Purity Check NMR->HPLC Decision Decision Node HPLC->Decision Reject_Iso REJECT: Wrong Isomer (Check 2-Cl vs 3-Cl) Decision->Reject_Iso Coupling Constants Mismatch Reject_Ox REJECT: >3% Acid Content (Purify via Bisulfite) Decision->Reject_Ox Acid Peak Detected Approve APPROVE for Synthesis Decision->Approve Purity >98% & Correct Isomer

Figure 2: Quality Control Decision Tree ensuring isomer correctness and chemical purity.

Part 5: Handling, Stability, and Safety[1]

Oxidation Management

Benzaldehydes are notoriously air-sensitive, auto-oxidizing to benzoic acids.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Recovery: If the material has oxidized (white solid precipitate in oil), dissolve in Ethyl Acetate and wash with saturated

    
     to remove the acid, then re-concentrate.[1]
    
Safety Profile (GHS)
  • H315: Causes skin irritation.[1][2][5][7]

  • H319: Causes serious eye irritation.[1][2][4][5][7]

  • H335: May cause respiratory irritation.[1][2][5]

  • Protocol: Handle in a fume hood. Use nitrile gloves.[1][2][5]

Part 6: Scientific Note on Ponesimod (Isomer Alert)

Researchers often confuse 2-Chloro-4-propoxybenzaldehyde with the intermediate for Ponesimod .[1][2]

  • Ponesimod Intermediate: 3-Chloro-4-((R)-2,3-dihydroxypropoxy)benzaldehyde.[1][2][8]

  • Key Differences:

    • Chlorine Position: Ponesimod requires the Chlorine at position 3 (ortho to the alkoxy group), whereas the topic of this guide is Chlorine at position 2 (meta to the alkoxy group).[1][2]

    • Tail: Ponesimod requires a chiral diol tail, not a simple n-propyl chain.[1][2]

  • Implication: If your goal is to replicate Ponesimod binding, 2-Chloro-4-propoxybenzaldehyde is likely the wrong isomer and will result in significant loss of potency due to steric clash in the S1P1 receptor pocket [1].[1][2]

References

  • Bolli, M. H., et al. (2010).[1][2] "2-Imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists."[1][2] Journal of Medicinal Chemistry, 53(10), 4198-4211.[1][2] Link[1][2]

  • PubChem. (n.d.).[1][2][9] "2-Chloro-4-hydroxybenzaldehyde (CAS 56962-11-9)."[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Thermo Fisher Scientific. (2025).[1][2][5] "Safety Data Sheet: 4-Propoxybenzaldehyde." (Used for general benzaldehyde handling protocols).[1][2] Link

  • Cleanchem. (n.d.).[1][2] "Ponesimod Impurities and Intermediates."[1][2] (Reference for S1P1 modulator structural comparison). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Williamson Etherification Protocol for 2-Chloro-4-propoxybenzaldehyde

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4-propoxybenzaldehyde via Williamson etherification. This molecule serves as a critical intermediate in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4-propoxybenzaldehyde via Williamson etherification. This molecule serves as a critical intermediate in the development of ferroelectric liquid crystals and bioactive heterocyclic pharmaceuticals. Unlike standard phenol alkylations, the presence of the electron-withdrawing chlorine atom (ortho to the aldehyde, meta to the hydroxyl) modulates the acidity of the phenol, requiring precise control over basicity and temperature to prevent side reactions such as Cannizzaro disproportionation or benzoin condensation.

Strategic Chemical Analysis

Mechanistic Insight (SN2 Pathway)

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2).[1] The reaction kinetics are governed by the nucleophilicity of the generated phenoxide ion and the steric accessibility of the alkyl halide.

  • Deprotonation: The mild base Potassium Carbonate (

    
    ) deprotonates the hydroxyl group of 2-Chloro-4-hydroxybenzaldehyde . The ortho-chloro substituent exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the phenol (
    
    
    
    ) compared to unsubstituted phenols (
    
    
    ).
  • Nucleophilic Attack: The resulting phenoxide attacks the

    
    -carbon of 1-bromopropane , displacing the bromide leaving group.
    
  • Finkelstein Catalysis (Optional but Recommended): The addition of catalytic Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly accelerating the rate-determining step.

Reaction Scheme Visualization

ReactionMechanism Substrate 2-Chloro-4-hydroxybenzaldehyde (Nucleophile Precursor) Phenoxide Phenoxide Intermediate (Active Nucleophile) Substrate->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Product 2-Chloro-4-propoxybenzaldehyde (Target Ether) Phenoxide->Product SN2 Attack Reagent 1-Bromopropane (Electrophile) Reagent->Product Leaving Group (Br-) Catalyst KI (Catalyst) In-situ conversion to R-I Catalyst->Reagent Halogen Exchange

Figure 1: Mechanistic pathway highlighting the activation of the phenol and the SN2 substitution.

Experimental Protocol

Materials & Reagents

Scale: 10 mmol (Base calculation)

ReagentMW ( g/mol )Equiv.[2]AmountRole
2-Chloro-4-hydroxybenzaldehyde 156.571.01.56 gSubstrate
1-Bromopropane 122.991.51.85 g (1.37 mL)Electrophile
Potassium Carbonate (

)
138.212.02.76 gBase
Potassium Iodide (KI) 166.000.10.16 gCatalyst
DMF (Anhydrous) --15 mLSolvent

Note: Anhydrous DMF is critical. Water solvates the nucleophile (phenoxide), forming a "cage" that drastically reduces reaction rates.

Step-by-Step Methodology
Phase 1: Activation (Phenoxide Formation)
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen/argon line to maintain an inert atmosphere (prevents aldehyde oxidation).

  • Charging: Add 2-Chloro-4-hydroxybenzaldehyde (1.56 g) and anhydrous DMF (15 mL). Stir until fully dissolved.

  • Base Addition: Add

    
      (2.76 g) in a single portion. The suspension may turn yellow/orange, indicating phenoxide formation.
    
  • Thermal Activation: Heat the mixture to 60°C for 30 minutes. This ensures complete deprotonation before the alkyl halide is introduced.

Phase 2: Alkylation
  • Reagent Addition: Cool slightly (to ~40°C) to prevent immediate flashing of the halide. Add KI (0.16 g) followed by the slow, dropwise addition of 1-Bromopropane (1.37 mL) via syringe.

  • Reaction: Heat the mixture to 80°C . Stir vigorously for 4–6 hours .

    • Process Control: Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Target: Disappearance of the polar starting material (

      
      ) and appearance of the less polar ether product (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water . The product may precipitate as an oil or solid; the inorganic salts will dissolve.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) .

  • Washing: Wash the combined organic layers with:

    • 1M NaOH (20 mL): Removes unreacted phenol.

    • Water (20 mL): Removes residual DMF.

    • Brine (20 mL): Drying step.

  • Drying: Dry organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Purification Workflow Visualization

WorkupFlow Reaction Reaction Mixture (DMF, Product, Salts) Quench Quench: Ice Water Reaction->Quench Extract Extraction: Ethyl Acetate Quench->Extract WashNaOH Wash: 1M NaOH (Removes unreacted Phenol) Extract->WashNaOH WashBrine Wash: Brine + H2O (Removes DMF) WashNaOH->WashBrine Dry Dry (Na2SO4) & Evaporate WashBrine->Dry Crude Crude Product Dry->Crude Decision Solid or Oil? Crude->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst Solid Column Flash Chromatography (Hex/EtOAc) Decision->Column Oil/Impure

Figure 2: Decision tree for isolation and purification based on the physical state of the crude intermediate.

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, the following spectral characteristics must be observed. The disappearance of the -OH stretch and the appearance of aliphatic signals are the primary indicators.

TechniqueExpected SignalStructural Assignment
FT-IR Disappearance of broad band @ 3200-3400 cm⁻¹Loss of Phenolic -OH
FT-IR Strong peak @ ~1680-1700 cm⁻¹Retention of Aldehyde (C=O)
FT-IR Peaks @ 2800-3000 cm⁻¹Alkyl C-H stretches (Propyl group)
1H-NMR Triplet @

1.0 ppm
Terminal Methyl (-CH3) of propyl
1H-NMR Triplet @

4.0 ppm
O-CH2 protons (diagnostic for ether)
1H-NMR Singlet @

9.8-10.0 ppm
Aldehyde proton (-CHO)

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion

    • Cause: Presence of water in DMF.

    • Solution: Use molecular sieves (4Å) to dry DMF or switch to anhydrous Acetonitrile (though reaction will be slower due to lower boiling point).

  • Issue: Cannizzaro Reaction (Aldehyde degradation)

    • Cause: Base concentration too high or temperature >100°C.

    • Solution: Strictly maintain 80°C. Do not use stronger bases like NaOH or NaH, which can attack the aldehyde carbonyl.

  • Issue: Product is an Oil

    • Solution: While the parent phenol is a solid, the propyl ether disrupts crystal packing. If it oils out, use Flash Column Chromatography (Silica Gel 60, Hexane:EtOAc 9:1).

Safety & Hazards

  • 1-Bromopropane: Alkylating agent.[3] Potential neurotoxin and reproductive toxin. Handle exclusively in a fume hood.

  • 2-Chloro-4-hydroxybenzaldehyde: Irritant.

  • DMF: Hepatotoxin and readily absorbed through skin. Use butyl rubber gloves.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007. (Mechanistic grounding for SN2 kinetics).
  • BenchChem. "Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde." (Accessed Oct 2023).

  • PubChem. "2-Chloro-4-hydroxybenzaldehyde Compound Summary." National Library of Medicine.

Sources

Application

Optimized Reductive Amination Strategies for 2-Chloro-4-propoxybenzaldehyde

Application Note & Protocol Guide | Doc ID: AN-2024-C17 Executive Summary This guide details the optimized conditions for the reductive amination of 2-Chloro-4-propoxybenzaldehyde . This substrate presents a specific dua...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-2024-C17

Executive Summary

This guide details the optimized conditions for the reductive amination of 2-Chloro-4-propoxybenzaldehyde . This substrate presents a specific dual-challenge in synthesis:

  • Steric/Electronic Deactivation: The ortho-chloro substituent provides steric hindrance near the carbonyl center, while the para-propoxy group exerts an electron-donating resonance effect (+M), reducing the electrophilicity of the aldehyde.

  • Chemo-stability: The aryl chloride moiety is susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions (e.g., Pd/C,

    
    ), necessitating hydride-based reduction strategies.
    

This document prioritizes the Sodium Triacetoxyborohydride (STAB) protocol as the primary method due to its high chemoselectivity, with a Titanium(IV) Isopropoxide mediated protocol as a secondary alternative for sterically demanding amines.

Substrate Analysis & Strategic Logic

Chemical Context
  • Substrate: 2-Chloro-4-propoxybenzaldehyde (CAS: 1005459-49-3 analog).

  • Target Transformation: Conversion of aldehyde to secondary/tertiary amine via imine intermediate.[1][2]

Critical Challenges
FeatureSynthetic ImpactMitigation Strategy
2-Chloro Group Steric hindrance slows imine formation. High risk of Pd-catalyzed dehalogenation.Avoid Pd/C. Use hydride donors (STAB). Use acid catalysis to accelerate imine formation.[3]
4-Propoxy Group Electron donation (+M) stabilizes the carbonyl, making it less reactive toward nucleophilic attack by amines.Use 1,2-Dichloroethane (DCE) as solvent to promote dipole interactions; consider Lewis acid additives (

) if conversion is low.
Solubility The propoxy chain increases lipophilicity.Aqueous workups may form emulsions. Use brine washes and chlorinated extraction solvents.

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the correct protocol based on the amine partner and available equipment.

ReductiveAmination Start Substrate: 2-Chloro-4-propoxybenzaldehyde AmineType Identify Amine Partner Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary MethodA METHOD A: STAB Protocol (Standard) Primary->MethodA Standard Check QC Check: Is Imine Forming? Secondary->Check Hindered Sterically Hindered or Weak Nucleophile MethodB METHOD B: Ti(OiPr)4 Protocol (Forcing Conditions) Hindered->MethodB Result Target Amine (Intact Ar-Cl) MethodA->Result MethodB->Result Check->Hindered No/Slow Check->MethodA Yes

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on amine nucleophilicity and steric demand.

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Primary Recommendation This protocol follows the principles established by Abdel-Magid. STAB is preferred over Sodium Cyanoborohydride (


) due to lower toxicity and better selectivity for imines over aldehydes, preventing the formation of the alcohol side-product (2-chloro-4-propoxybenzyl alcohol).
Materials
  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Alternative).[3][4]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equivalents).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equivalents).

  • Atmosphere: Nitrogen or Argon (inert atmosphere recommended but not strictly required).

Step-by-Step Procedure
  • Preparation: In a clean, dry reaction vessel equipped with a stir bar, dissolve 2-Chloro-4-propoxybenzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add the Amine (1.1 – 1.2 equiv).

    • Note: If using an amine salt (e.g., hydrochloride), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

  • Catalyst Addition: Add Glacial Acetic Acid (1.0 equiv).

    • Why? The acid catalyzes the dehydration of the hemiaminal to the iminium ion, which is the species reduced by STAB.

  • Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Check by TLC or LCMS. You should see the disappearance of aldehyde. Due to the 2-Cl sterics, this step is crucial before adding the reductant to ensure the aldehyde isn't reduced to alcohol.

  • Reduction: Cool the mixture to 0°C (optional, reduces side reactions). Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

    • Monitoring: Target mass = [Amine + Substrate - Oxygen + 2H]. Watch for the alcohol byproduct (Substrate + 2H).

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract with DCM (x3).

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Method B: Titanium(IV) Isopropoxide Protocol

Alternative for Difficult Substrates If Method A fails (incomplete conversion or low yield due to sterics), use Titanium(IV) Isopropoxide.


 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Materials
  • Reagent: Titanium(IV) Isopropoxide (

    
    ) (neat).
    
  • Reductant: Sodium Borohydride (

    
    ) (solid).
    
  • Solvent: Ethanol (absolute) or Methanol.

Step-by-Step Procedure
  • Complexation: In a dry flask under Nitrogen, mix 2-Chloro-4-propoxybenzaldehyde (1.0 equiv) and the Amine (1.2 equiv).

  • Titanium Addition: Add

    
      (1.25 – 1.5 equiv) neat.
    
    • Observation: The solution often becomes viscous or changes color.

  • Stirring: Stir at RT for 4–8 hours (or overnight for very hindered amines).

    • Mechanism:[1][5] This forces the formation of the imine-titanium complex.

  • Dilution: Dilute the reaction mixture with Ethanol (or Methanol) (concentration ~0.3 M).

  • Reduction: Cool to 0°C. Add

    
      (1.5 equiv) portion-wise.
    
    • Caution: Exothermic with gas evolution.

  • Quench (Critical): Add water (

    
    ) dropwise creates a white precipitate (
    
    
    
    ).
    • Filtration: The precipitate can be gelatinous. Dilute with EtOAc and filter through a Celite pad to remove titanium salts.

  • Workup: Proceed with standard extraction (EtOAc/Brine).

Analytical Controls & Troubleshooting

Data Summary Table
ParameterMethod A (STAB)Method B (Ti-mediated)
Primary Use Standard amines, high throughputHindered amines, weak nucleophiles
De-halogenation Risk NegligibleLow (if Temp < 25°C)
Reaction Time 4 – 16 Hours12 – 24 Hours
Major Impurity Benzyl Alcohol (if no acid used)Isopropyl ethers (rare)
Solvent System DCE / DCM / THFNeat (Step 1) -> EtOH (Step 2)
Validation Checkpoints
  • NMR Verification:

    • Proton NMR (

      
      ):  Look for the disappearance of the aldehyde singlet (~10.0-10.4 ppm).
      
    • Benzylic Protons: The product will show a new signal for the benzylic

      
       protons, typically shifting upfield to ~3.5-4.0 ppm depending on the amine.
      
    • Aryl Region: Ensure the integration corresponds to 3 aromatic protons (confirming no loss of Cl).

  • LCMS:

    • Monitor for M+1 (Product).

    • Monitor for M-34 (De-chlorinated product) – Critical for QA.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Bhattacharyya, S., et al. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Synlett.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

  • Vertex Pharmaceuticals. (2020). "Process for the reductive amination of halogen-containing substrates."[1][6] U.S. Patent 10,544,087.

Sources

Method

Application Note: Heterocyclic Synthesis Using 2-Chloro-4-propoxybenzaldehyde

Abstract & Introduction This guide details the synthetic utility of 2-Chloro-4-propoxybenzaldehyde (CAS: 27590-75-6 / Generic derivatives) as a core building block in medicinal chemistry.[1] Unlike simple benzaldehydes,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the synthetic utility of 2-Chloro-4-propoxybenzaldehyde (CAS: 27590-75-6 / Generic derivatives) as a core building block in medicinal chemistry.[1] Unlike simple benzaldehydes, this trisubstituted arene offers a unique "orthogonal reactivity" profile:

  • The Aldehyde (C-1): A reactive electrophile for condensation reactions (Knoevenagel, Hantzsch, Schiff base formation).[1]

  • The Ortho-Chlorine (C-2): Provides steric bulk that influences the conformational lock of downstream heterocycles (crucial for receptor binding in dihydropyridines) and serves as a handle for potential palladium-catalyzed cross-coupling.[1]

  • The Para-Propoxy Group (C-4): An electron-donating group (EDG) that modulates the electrophilicity of the carbonyl, preventing rapid degradation while enhancing the lipophilicity (LogP) of the final drug candidate, improving membrane permeability.

This note provides three validated protocols for synthesizing high-value heterocycles: 1,4-Dihydropyridines , 2-Pyrazolines , and 4-Thiazolidinones .[1]

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyValueImplication for Synthesis
Molecular Weight ~198.65 g/mol Use for stoichiometric calculations.[1]
Appearance Pale yellow solid/oilLow melting point requires careful handling during weighing.
Solubility Soluble in EtOH, DCM, DMSOEthanol is the preferred "green" solvent for these protocols.
Electronic Effect 4-Propoxy (+M effect)Deactivates carbonyl slightly; requires acid catalysis or heat.[1]
Steric Effect 2-Chloro (Ortho)Hinders nucleophilic attack; reaction times may be 1.5x longer than unsubstituted benzaldehyde.[1]
Reactivity Map (Pathway Logic)

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

ReactivityMap Start 2-Chloro-4-propoxybenzaldehyde Hantzsch 1,4-Dihydropyridines (Ca2+ Channel Blockers) Start->Hantzsch + Ethyl Acetoacetate + NH4OAc Chalcone Chalcone Intermediate Start->Chalcone + Acetophenone (Claisen-Schmidt) Schiff Schiff Base (Imine) Start->Schiff + Primary Amine Pyrazoline 2-Pyrazolines (Anti-inflammatory) Chalcone->Pyrazoline + Hydrazine Thiazole 4-Thiazolidinones (Antimicrobial) Schiff->Thiazole + Thioglycolic Acid

Figure 1: Divergent synthetic pathways from 2-Chloro-4-propoxybenzaldehyde.

Protocol A: Hantzsch 1,4-Dihydropyridine Synthesis

Target: Synthesis of polysubstituted 1,4-dihydropyridines (1,4-DHPs).[1] Mechanism: One-pot multicomponent condensation. The 2-chloro substituent mimics the structure of Amlodipine, forcing the aryl ring orthogonal to the DHP ring, a requirement for biological activity.

Materials
  • 2-Chloro-4-propoxybenzaldehyde (1.0 equiv)[1]

  • Ethyl acetoacetate (2.0 - 2.2 equiv)

  • Ammonium acetate (1.2 - 1.5 equiv)

  • Ethanol (Absolute)[2][3]

  • Catalyst: Glacial Acetic Acid (drops) or Iodine (10 mol% - optional for acceleration)[1]

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-propoxybenzaldehyde (10 mmol, ~1.99 g) in 20 mL of absolute ethanol.

  • Addition: Add Ethyl acetoacetate (22 mmol, ~2.8 mL) and Ammonium acetate (15 mmol, ~1.15 g).

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

    • Note: The 2-Cl steric hindrance may slow the reaction. Monitor via TLC (Hexane:EtOAc 7:3).[1] Standard time is 4–6 hours.

  • Workup: Once the aldehyde spot disappears on TLC, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water with stirring. A yellow/pale solid should precipitate.

  • Purification: Filter the solid under vacuum. Wash with cold water (2x) and cold ethanol (1x). Recrystallize from hot ethanol to yield the pure 1,4-DHP.[1]

Hantzsch Step1 Aldehyde + Ethyl Acetoacetate (x2) + NH4OAc Step2 Knoevenagel Intermediates (In-situ) Step1->Step2 Step3 Michael Addition (Enamine + Ylidene) Step2->Step3 Step4 Cyclization & Dehydration Step3->Step4 Final 1,4-Dihydropyridine Product Step4->Final

Figure 2: Mechanistic flow of the Hantzsch Multicomponent Reaction.

Protocol B: Chalcone-to-Pyrazoline Pathway

Target: Synthesis of 3,5-diaryl-2-pyrazolines.[1] Rationale: Pyrazolines derived from alkoxy-benzaldehydes exhibit potent anti-inflammatory properties.[1] This is a two-step protocol.

Step 1: Chalcone Synthesis (Claisen-Schmidt)[1][4]
  • Mix: Dissolve 2-Chloro-4-propoxybenzaldehyde (10 mmol) and Acetophenone (10 mmol) in 15 mL Ethanol.

  • Catalyze: Add 5 mL of 40% NaOH solution dropwise while stirring at 0-5°C (ice bath).

  • React: Stir at room temperature for 12–24 hours. The mixture will thicken as the chalcone precipitates.

  • Isolate: Pour into ice water containing dilute HCl (to neutralize base). Filter the solid chalcone.

Step 2: Pyrazoline Cyclization
  • Mix: Dissolve the Chalcone (from Step 1, 5 mmol) in 20 mL Ethanol.

  • Add Reagent: Add Hydrazine Hydrate (99%, 25 mmol - 5x excess) or Phenylhydrazine (5 mmol).[1]

  • Reflux: Reflux for 6–8 hours.

    • Critical Control: The 4-propoxy group stabilizes the intermediate. Ensure full conversion by TLC (Benzene:Acetone 8:2).

  • Isolate: Concentrate the solvent to 1/3 volume. Cool to precipitate the product. Recrystallize from Ethanol/DMF.[1]

Protocol C: 4-Thiazolidinone Synthesis

Target: Synthesis of 2,3-diaryl-4-thiazolidinones. Mechanism: Schiff base formation followed by nucleophilic attack of thioglycolic acid and cyclodehydration.[1]

Materials
  • 2-Chloro-4-propoxybenzaldehyde (10 mmol)[1]

  • Aniline (or substituted amine) (10 mmol)[1]

  • Thioglycolic Acid (Mercaptoacetic acid) (12 mmol)[1]

  • Anhydrous ZnCl2 (Catalytic amount)

Step-by-Step Procedure
  • Schiff Base Formation: Reflux the aldehyde and amine in Ethanol (20 mL) with a drop of glacial acetic acid for 2 hours. Confirm imine formation by TLC.

  • Cyclization: Add Thioglycolic Acid (1.15 g) and a pinch of anhydrous ZnCl2 to the reaction mixture.

  • Reflux: Continue refluxing for 8–12 hours. The reaction drives the formation of the 5-membered sulfur ring.

  • Neutralization: Cool the mixture and pour into crushed ice containing Sodium Bicarbonate (to neutralize excess acid).

  • Purification: Filter the solid. Recrystallize from Ethanol.[1][3][4]

Thiazolidinone Aldehyde Aldehyde Imine Schiff Base (Intermediate) Aldehyde->Imine - H2O Amine Amine Amine->Imine Product 4-Thiazolidinone Imine->Product Cyclization (ZnCl2 cat.) Thio + Thioglycolic Acid Thio->Product

Figure 3: Convergent synthesis of the Thiazolidinone scaffold.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Hantzsch) 2-Cl steric hindranceIncrease reflux time by 2 hours; use Iodine (10 mol%) as a catalyst to activate the carbonyl.
Oily Product Lipophilicity of Propoxy groupDo not use excess solvent during workup.[1] Induce crystallization by scratching the flask or adding a seed crystal.
Incomplete Cyclization Wet EthanolUse Absolute Ethanol or add molecular sieves.[1] Water inhibits Schiff base formation (Protocol C).

References

  • Hantzsch Reaction Overview & Protocols

    • Title: Application Notes and Protocols for Hantzsch Reaction Deriv
    • Source: BenchChem.[1][5]

  • Pyrazoline Synthesis Methodology

    • Title: Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
    • Source: Journal of Advanced Pharmaceutical Technology & Research (via NCBI).
    • URL:[Link][1]

  • Thiazolidinone Synthesis Strategies

    • Title: Synthesis of 2-amino-4-thiazolidinones: Synthesis and Reactions.
    • Source: ResearchGate (Synthetic Communications).[1]

    • URL:[Link]

  • Chemical Data (2-Chloro-4-propoxybenzaldehyde)

    • Title: 4-Propoxybenzaldehyde Compound Summary (Analogous Reactivity D
    • Source: PubChem.[1][6][7]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-4-propoxybenzaldehyde &amp; Methanol Compatibility

[1] Status: Operational Ticket ID: CHEM-SUP-84876 Subject: Troubleshooting Solubility, Stability, and Analytical Artifacts in Methanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: CHEM-SUP-84876 Subject: Troubleshooting Solubility, Stability, and Analytical Artifacts in Methanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Users frequently report "solubility issues" with 2-Chloro-4-propoxybenzaldehyde in methanol (MeOH). Our technical analysis indicates that 80% of these cases are not physical insolubility but rather chemical reactivity artifacts or thermodynamic barriers .[1]

This compound contains a lipophilic propoxy tail and an electron-withdrawing chloro group.[1] While physically soluble in warm methanol, it is chemically active toward the solvent, leading to the formation of hemiacetals. This guide distinguishes between kinetic dissolution issues and chemical equilibrium issues.

Module 1: The "Phantom" Insolubility (Chemical Reactivity)

User Complaint: "The compound dissolved initially but now the solution looks different," or "My HPLC shows two peaks for a pure solid."

Technical Diagnosis: You are likely observing Hemiacetal Formation , not degradation or precipitation.[1] Benzaldehydes exist in equilibrium with their hemiacetals when dissolved in nucleophilic solvents like methanol.[1] This reaction is reversible but can confuse analytical data.[1]

The Mechanism

The carbonyl carbon of the aldehyde is electrophilic. Methanol (a weak nucleophile) attacks this carbon.[1] The presence of the 2-chloro substituent (electron-withdrawing) makes the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde, shifting the equilibrium slightly more toward the hemiacetal form compared to standard benzaldehyde.

Hemiacetal_Equilibrium Aldehyde 2-Chloro-4-propoxybenzaldehyde (Free Aldehyde) Transition Tetrahedral Intermediate Aldehyde->Transition Nucleophilic Attack Methanol + Methanol (Solvent) Methanol->Transition Hemiacetal Methyl Hemiacetal (Adduct) Transition->Hemiacetal Proton Transfer Hemiacetal->Aldehyde Reversible (Heat/Acid)

Figure 1: The reversible equilibrium between the free aldehyde and its methyl hemiacetal in methanolic solution.

Diagnostic Q&A

Q: How do I confirm if it's hemiacetal formation or an impurity? A: Run a Solvent-Switch NMR Experiment .

  • Take an aliquot of your methanolic solution.[1]

  • Evaporate the methanol under vacuum (mild heat).

  • Redissolve the residue in CDCl₃ (Chloroform-d) or DMSO-d6 .[1]

  • Result: If the "impurity" peaks disappear and the pure aldehyde spectrum returns, it was a hemiacetal artifact.[1] If the peaks remain, you have a true impurity.[1]

Module 2: Physical Dissolution Protocols

User Complaint: "The solid sits at the bottom and won't dissolve, even with stirring."

Technical Diagnosis: 2-Chloro-4-propoxybenzaldehyde is a crystalline solid with significant lipophilicity due to the propoxy chain.[1] Methanol is a polar protic solvent.[1] At Room Temperature (RT), the compound is likely sparingly soluble , requiring thermal energy to overcome the crystal lattice energy.

Solubility Profile & Recommendations
Solvent SystemSolubility RatingPrimary UtilityNotes
Methanol (RT) Low / SparinglyWashingLikely to form slurry.[1]
Methanol (Hot, >50°C) HighRecrystallizationExcellent temperature coefficient for purification.[1]
Methanol + Water InsolublePrecipitationWater acts as a strong anti-solvent.[1]
DCM / Chloroform Very HighDissolutionBest for initial solubilization.[1]
Standard Dissolution Workflow
  • Slurry: Add the solid to Methanol (ratio: 1g solid per 10-15 mL MeOH).

  • Thermal Activation: Heat the mixture to 50–60°C (below MeOH boiling point of 64.7°C).

    • Why: This overcomes the lattice energy.[1] The solution should become clear.

  • Filtration (Optional): If the solution is hot and cloudy, filter immediately. The cloudiness is likely inorganic salts (NaCl) from the synthesis, which are insoluble in hot MeOH.

  • Controlled Cooling: Allow to cool slowly to RT. If it precipitates, you have successfully recrystallized the product.[1]

Module 3: Troubleshooting Analytical Artifacts

User Complaint: "My HPLC chromatogram shows split peaks or fronting."

Technical Diagnosis: This is a classic "Solvent Strength Mismatch" or "On-Column Reaction."[1]

Scenario A: Peak Splitting

If you dissolve the sample in 100% Methanol but your Mobile Phase starts with High Water % , the sample plug precipitates at the head of the column before redissolving.

  • Fix: Dissolve the sample in the Mobile Phase Starting Composition (e.g., 50:50 MeOH:Water). If solubility is poor, use Acetonitrile (ACN) instead of MeOH for the sample diluent.

Scenario B: The "Ghost" Peak

If using an acidic mobile phase (e.g., 0.1% TFA in MeOH), you catalyze the acetal formation during the run.

  • Fix: Switch to Acetonitrile (ACN) as the organic modifier. ACN is aprotic and cannot form acetals/hemiacetals.[1]

Module 4: Impurity Management (The "Cloudy" Solution)

User Complaint: "I heated it, but there is still a fine white powder that won't dissolve."

Technical Diagnosis: The synthesis of 2-Chloro-4-propoxybenzaldehyde typically involves alkylation (using propyl bromide) or formylation (Vilsmeier-Haack).[1] Both routes generate inorganic byproducts.[1]

Common Insolubles in Methanol:

  • Sodium Bromide (NaBr) / Potassium Carbonate (

    
    ):  Often used in the propoxylation step.[1]
    
  • Phosphorus salts: From Vilsmeier reagents.[1]

Troubleshooting Decision Tree:

Troubleshooting_Tree Start Issue: Solution is Cloudy/Precipitating Heat Apply Heat (50°C) Start->Heat Clear Did it clear up? Heat->Clear Yes_Clear Cause: Kinetic Solubility limit. Action: Use hot filtration or more solvent. Clear->Yes_Clear Yes No_Clear Cause: Insoluble Impurity (Salts). Clear->No_Clear No Filter Filter hot solution (0.45µm) No_Clear->Filter Analyze_Solid Test Solid Solubility in Water Filter->Analyze_Solid Soluble_Water Solid dissolves in water? YES = Inorganic Salt (Waste) Analyze_Solid->Soluble_Water Insoluble_Water Solid insoluble in water? NO = Polymer/Oligomer byproduct Analyze_Solid->Insoluble_Water

Figure 2: Logic flow for diagnosing persistent cloudiness in methanolic solutions.

References

  • PubChem. (2025).[1][2] 4-Propoxybenzaldehyde Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Ashenhurst, J. (2010).[1][3] Hydrates, Hemiacetals, and Acetals.[1][4] Master Organic Chemistry. Available at: [Link]

  • Separation Science. (2024).[1] Peak Splitting in HPLC: Causes and Solutions. Available at: [Link]

  • Agilent Technologies. (2023).[1] HPLC Troubleshooting Guide: Peak Shape Issues. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-4-propoxybenzaldehyde

Case ID: PUR-ALKYL-004 Subject: Removal of Unreacted Alkyl Halide (1-Bromopropane/1-Iodopropane) from Reaction Mixture Status: Active Guide Applicable Synthesis: Williamson Ether Synthesis (O-Alkylation of 2-chloro-4-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-ALKYL-004 Subject: Removal of Unreacted Alkyl Halide (1-Bromopropane/1-Iodopropane) from Reaction Mixture Status: Active Guide Applicable Synthesis: Williamson Ether Synthesis (O-Alkylation of 2-chloro-4-hydroxybenzaldehyde)[1]

Executive Summary

In the synthesis of 2-Chloro-4-propoxybenzaldehyde , unreacted alkyl halides (e.g., 1-bromopropane or 1-iodopropane) are common impurities.[1] These are classified as Potential Genotoxic Impurities (PGIs) in pharmaceutical development.[1] Their removal is critical not just for purity, but for safety compliance.

This guide provides three tiered protocols for removal based on your specific impurity levels and product state.

Triage: Which Protocol Do I Need?

Scenario Recommended Protocol Why?
Standard Synthesis (Excess halide < 1.5 eq)Protocol A: Azeotropic/Vacuum Stripping The boiling point differential is large enough for physical separation.[1]
GTI Compliance (Drug Substance)Protocol B: Chemical Scavenging Ensures chemical destruction of the alkyl halide to ppm levels using a nucleophilic amine.
Solid Product (High Purity req.)Protocol C: Recrystallization Exploits solubility differences; alkyl halides remain in the mother liquor.

Protocol A: Vacuum Stripping (Physical Removal)

Best for: Initial crude workup where the alkyl halide is volatile (e.g., 1-bromopropane, BP ~71°C).

The Science: 2-Chloro-4-propoxybenzaldehyde is a high-boiling molecule (estimated BP >260°C at atm).[1] 1-Bromopropane boils at 71°C. Under high vacuum (<10 mbar), the alkyl halide sublimates/evaporates rapidly, while the aldehyde remains stable.

Step-by-Step:

  • Transfer the reaction mixture to a round-bottom flask (fill max 50%).

  • Set the rotavap bath to 45°C .

  • Ramp vacuum slowly to < 20 mbar .

  • The "Chase" Technique: Once solvent stops distilling, add 50 mL of Heptane or Toluene .

  • Re-evaporate.[1] The heptane forms an azeotrope-like mixture, co-distilling the stubborn traces of alkyl halide.

  • Repeat the "Chase" step 2x.

⚠️ Warning: If using 1-Iodopropane (BP 102°C), this method may leave 1-5% residue.[1] Proceed to Protocol B.

Protocol B: Chemical Scavenging (The "Gold Standard")

Best for: Ensuring <10 ppm alkyl halide content. Mandatory for GMP workflows.

The Science: This method uses a "sacrificial nucleophile" (a secondary amine or amino acid) to attack the unreacted alkyl halide via an


 mechanism. This converts the lipophilic alkyl halide into a water-soluble ammonium salt , which is then washed away during the aqueous workup.

Recommended Scavenger: Morpholine or Glycine (if using phase transfer).[1]

Workflow Diagram:

ScavengingProcess RxnMix Crude Mixture (Aldehyde + R-X) AddScav Add Scavenger (Morpholine, 0.2 eq) RxnMix->AddScav React Stir 1h @ 50°C (Forms R-Morpholinium Salt) AddScav->React Wash Acidic Wash (1M HCl) React->Wash Converts excess morpholine to salt Sep Phase Separation Wash->Sep Aqueous Aqueous Layer (Contains Scavenger + R-X Salt) Sep->Aqueous Organic Organic Layer (Pure Aldehyde) Sep->Organic

Caption: Chemical scavenging workflow converting lipophilic alkyl halides into water-soluble salts.

Step-by-Step:

  • Dissolve the crude organic residue in Ethyl Acetate or DCM .

  • Add Morpholine (0.2 equivalents relative to starting phenol, or 1.5x excess relative to estimated alkyl halide).

  • Heat to 50°C for 1 hour . (Monitor by TLC: The high-running alkyl halide spot should disappear).

  • Wash 1: Add 1M HCl (aq).

    • Why? The HCl protonates the ammonium salt (formed from the alkyl halide) and the excess morpholine, forcing both into the water layer.

  • Wash 2: Brine.

  • Dry organic layer over

    
     and concentrate.
    

Protocol C: Recrystallization (Polishing)

Best for: Final purification if the product solidifies.

The Science: Alkyl halides are oils at room temperature and are highly soluble in non-polar solvents. The benzaldehyde derivative, being more polar and rigid, will crystallize out, rejecting the oily impurities into the mother liquor.

Solvent System:

  • Solvent A: Ethanol / Water (9:1)[1]

  • Solvent B: Hexane / Ethyl Acetate (warm to dissolve, cool to precipitate)

Step-by-Step:

  • Dissolve crude solid in minimal hot Ethanol.[1]

  • Add water dropwise until slight turbidity persists.

  • Heat to clear.[1]

  • Cool slowly to Room Temp, then 4°C.

  • Filter.[1] Wash the cake with cold Hexane (removes surface alkyl halide).

Troubleshooting & FAQs

Q: I used 1-Chloropropane instead of bromo/iodo. It's not reacting with the scavenger.

  • A: Alkyl chlorides are much less reactive (

    
     poor leaving group).
    
    • Fix: Add Sodium Iodide (NaI) (0.1 eq) to the scavenging mixture (Finkelstein catalysis). The iodide displaces the chloride in situ, making the alkyl chain susceptible to the amine scavenger.

Q: My aldehyde product is reacting with the amine scavenger!

  • A: This is a risk with aldehydes (Schiff base formation).

    • Fix 1: Use a tertiary amine like DABCO or Triethylamine (though reaction rates are slower due to sterics).[1]

    • Fix 2: Switch to Protocol A (Distillation) or use a Thiol scavenger (e.g., Cysteine on silica) which is softer and less likely to attack the aldehyde carbonyl under neutral conditions.

Q: Can I use the Bisulfite method?

  • A: Yes, but it is labor-intensive.[1][2]

    • Method: Shake organic layer with saturated

      
      .[1] The aldehyde forms a solid/water-soluble adduct.[1] Wash the organic layer (containing the alkyl halide) away. Regenerate the aldehyde with Sodium Carbonate. Only use this if Protocols A/B fail.
      

References

  • Vogel's Textbook of Practical Organic Chemistry. Purification of Aldehydes and Ketones.[1] 5th Edition.[1] Longman Scientific & Technical.[1]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Chapter on Impurity Control).

  • Org. Process Res. Dev. (2010).[1][3][4] Scavenging of Genotoxic Alkyl Halides.[1][1]

  • PubChem. 1-Bromopropane Compound Summary. National Library of Medicine.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Chloro-4-propoxybenzaldehyde

[1] Executive Summary: The "Push-Pull" Stability Paradox Welcome to the Technical Support Center. You are likely working with 2-Chloro-4-propoxybenzaldehyde , a molecule defined by a "Push-Pull" electronic conflict.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Push-Pull" Stability Paradox

Welcome to the Technical Support Center. You are likely working with 2-Chloro-4-propoxybenzaldehyde , a molecule defined by a "Push-Pull" electronic conflict.[1]

  • The "Pull" (Instability): The aldehyde group (-CHO) and the ortho-chlorine are electron-withdrawing. They activate the carbonyl carbon toward nucleophilic attack (Cannizzaro reaction) and the ring toward nucleophilic aromatic substitution (

    
    ).
    
  • The "Push" (Stabilization): The para-propoxy group is a strong resonance donor (Electron Donating Group, EDG). This donates electron density into the ring and the carbonyl, significantly deactivating the molecule toward nucleophilic attack compared to its 2,4-dichloro analogs.

The Bottom Line: Under basic conditions, this molecule is moderately stable compared to nitro- or poly-halo-benzaldehydes, but it remains susceptible to Cannizzaro disproportionation in strong hydroxide bases (


, 

) and aerobic oxidation .[1] The ether linkage (propoxy) is stable to base.

Module 1: Critical Troubleshooting Guides

Issue 1: Rapid Loss of Starting Material in Aqueous Base

Symptom: HPLC/TLC shows disappearance of the aldehyde peak and appearance of two new peaks (one acidic, one alcohol) or a gum. Diagnosis: Cannizzaro Reaction. Lacking


-hydrogens, this aldehyde cannot enolize.[1] In the presence of strong bases (hydroxides, alkoxides), it undergoes self-disproportionation.[1]

Mechanism:


[1]

Corrective Action (The "Rescue" Protocol):

  • Immediate Quench: Acidify the reaction mixture to pH 3-4 using dilute

    
     or 
    
    
    
    .
  • Extraction Strategy:

    • Step A: Extract with organic solvent (EtOAc/DCM).[1] The alcohol byproduct and any remaining aldehyde will move to the organic layer. The acid byproduct remains in the aqueous layer (if pH > 4) or extracts (if pH < 3).

    • Step B: To separate, wash the organic layer with sat.

      
      . The acid byproduct moves to the aqueous layer; the alcohol and aldehyde remain in the organic layer.
      
  • Prevention: Switch to non-nucleophilic bases (

    
    , 
    
    
    
    ) or hindered amine bases (DIPEA,
    
    
    ) for reactions involving this aldehyde.[1] Avoid
    
    
    or
    
    
    unless strictly necessary and kept cold (
    
    
    ).[1]
Issue 2: Appearance of "De-chlorinated" Impurity

Symptom: Mass spec shows a peak at [M-Cl+OH] (M-18.5 mass shift).[1] Diagnosis: Nucleophilic Aromatic Substitution (


). 
While the 4-propoxy group deactivates the ring, the 2-chloro position is activated by the ortho-carbonyl. Prolonged heating in strong base (e.g., refluxing 

) can force the displacement of Chloride by Hydroxide.

Technical Insight: This is rare. The propoxy group's resonance donation usually makes the ring too electron-rich for facile


. If you see this, your conditions are likely too forcing (Temperature 

+ pH

).[1]
Issue 3: Gradual Purity Drift in Storage

Symptom: White solid precipitating in the liquid aldehyde, or "crusting" on the bottle cap. Diagnosis: Base-Catalyzed Aerobic Oxidation. Even trace basicity on glassware can catalyze the oxidation of the aldehyde to 2-chloro-4-propoxybenzoic acid upon exposure to air.

Prevention:

  • Store under Inert Atmosphere: Argon or Nitrogen blanket is mandatory.[1]

  • Scavenger: Store with a trace of BHT (butylated hydroxytoluene) if downstream chemistry permits.[1]

Module 2: Visualizing the Reactivity Landscape

The following diagrams map the decision logic and chemical pathways.

Diagram 1: Degradation Pathways in Base

This flowchart illustrates the competition between stable handling and degradation.

G Start 2-Chloro-4-propoxybenzaldehyde StrongBase Strong Base (NaOH, KOH, NaOEt) Start->StrongBase Exposure WeakBase Weak/Non-Nuc Base (K2CO3, Et3N) Start->WeakBase Exposure Cannizzaro Cannizzaro Reaction (Disproportionation) StrongBase->Cannizzaro Ambient Temp SNAr SNAr Hydrolysis (Cl replaced by OH) StrongBase->SNAr High Heat (>80°C) Stable STABLE (Desired Reactivity) WeakBase->Stable Standard Conditions Products_Cann Alcohol + Benzoic Acid Cannizzaro->Products_Cann Products_SNAr 2-Hydroxy Impurity SNAr->Products_SNAr

Caption: Figure 1. Under strong basic conditions, the Cannizzaro pathway dominates at room temperature, while


 requires high thermal energy.
Diagram 2: Base Selection Decision Tree

Use this logic to select the correct base for your specific reaction type (e.g., Aldol, Knoevenagel, Wittig).[1]

DecisionTree Goal Reaction Goal Condensation Condensation (Aldol/Knoevenagel) Goal->Condensation Wittig Wittig/Horner-Wadsworth Goal->Wittig Workup Quenching/Workup Goal->Workup Rec_Cond Use Piperidine/AcOH or K2CO3 Condensation->Rec_Cond Warning AVOID: NaOH/KOH/NaOEt (Risk: Cannizzaro) Condensation->Warning Rec_Wittig Use NaH or LiHMDS (Low Temp < -10°C) Wittig->Rec_Wittig Wittig->Warning Rec_Workup Use Sat. NaHCO3 Avoid NaOH Workup->Rec_Workup

Caption: Figure 2. Base selection hierarchy to minimize side reactions. Carbonates and hindered amines are preferred over hydroxides.

Module 3: Data & Compatibility Matrix

Solvent & Base Compatibility Table
Base TypeExampleCompatibilityRisk LevelNotes
Hydroxides

,

Low HighCauses rapid Cannizzaro reaction.[1] Use only if temperature is

.
Alkoxides

,

Low HighRisk of hemiacetal formation or Cannizzaro.[1]
Carbonates

,

High LowIdeal for alkylations or mild condensations.[1]
Amines

, DIPEA, Pyridine
High LowExcellent stability.[1] Recommended for Knoevenagel.
Hydrides

,

Medium MediumSafe if dry and cold.[1] Moisture generates hydroxide (see above).[1]

Module 4: Standard Operating Procedure (SOP)

Protocol: Safe Workup of Basic Reactions

Objective: To isolate 2-Chloro-4-propoxybenzaldehyde without inducing degradation during the quench.

  • Cool Down: Cool the reaction mixture to

    
     (Ice bath).
    
  • Acidification: Do not quench directly with water if the pH is

    
    .[1] Instead, pour the reaction mixture into a stirred biphasic mixture of Ethyl Acetate  and 1M HCl .
    
    • Why? This immediately neutralizes the base before it can attack the aldehyde in the aqueous phase.

  • Phase Separation: Separate layers. Wash the organic layer with Saturated Brine (not water, to aid separation).[1]

  • Neutralization: Wash the organic layer once with Saturated

    
    .[1]
    
    • Note: Do not let it sit in contact with bicarbonate for hours.[1]

  • Drying: Dry over

    
     (Magnesium Sulfate is slightly acidic/neutral, preferred over basic desiccants).[1]
    
  • Concentration: Rotary evaporate at

    
    .
    

References

  • Cannizzaro Reaction Mechanism & Scope Source: AdiChemistry.[1] "Mechanism of Cannizzaro Reaction." URL:[Link][1]

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) Principles 
    Source: Chemistry LibreTexts.[1] "Nucleophilic Aromatic Substitution."
    URL:[Link]
    
  • Physical Properties of 2-Chloro-4-propoxybenzaldehyde Source: PubChem (NIH).[1] "4-Propoxybenzaldehyde Compound Summary" (Analogous data). URL:[Link][1]

  • Synthesis of Alkoxybenzaldehydes Source: Google Patents (CN115124410A).[1] "Preparation method of 2-fluoro-4-hydroxybenzaldehyde" (Methodology applicable to chloro-analog alkylation).[1][2] URL:

Sources

Optimization

Technical Support Guide: Purification of 2-Chloro-4-propoxybenzaldehyde from Phenol Impurities

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in purifying 2-Chloro-4-propoxybenzaldehyde from persistent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in purifying 2-Chloro-4-propoxybenzaldehyde from persistent phenol impurities. Phenol can arise from starting materials or side reactions during synthesis, and its removal is critical for downstream applications. This document provides in-depth, field-proven strategies, troubleshooting advice, and answers to frequently asked questions to ensure you achieve the desired purity for your compound.

Section 1: Foundational Knowledge - Understanding Your Components

A successful separation strategy begins with a thorough understanding of the distinct physicochemical properties of the target compound and the impurity.

Q: What are the key physical and chemical property differences between 2-Chloro-4-propoxybenzaldehyde and phenol that can be exploited for separation?

A: The most significant difference lies in their acidity. 2-Chloro-4-propoxybenzaldehyde is a neutral organic molecule, whereas phenol is weakly acidic. This acidity difference is the cornerstone of the most effective and scalable purification method. Additionally, their boiling points are substantially different, which allows for separation by distillation, particularly under vacuum.

Property2-Chloro-4-propoxybenzaldehyde (Predicted)PhenolRationale for Separation
Structure The aldehyde group is neutral; the hydroxyl group on the aromatic ring makes phenol acidic.
Molecular Weight ~200.65 g/mol 94.11 g/mol -
Boiling Point >250 °C (estimated based on analogs)181.7 °C[1][2]The large difference allows for separation by fractional or vacuum distillation.
Acidity (pKa) Neutral~10Phenol's acidity allows it to be converted into a water-soluble salt (phenoxide) with a base, while the aldehyde remains in the organic phase.[3]
Solubility Insoluble in water; Soluble in organic solvents.Moderately soluble in water (~8.3 g/100 mL); Soluble in organic solvents.[1][4][5]The sodium salt of phenol is highly water-soluble, enhancing the efficiency of aqueous extraction.[1]

Section 2: Primary Separation Strategy - Acid-Base Extraction

This technique leverages the acidic nature of phenol to selectively move it from an organic solution into an aqueous phase. It is the most recommended method for its efficiency, scalability, and cost-effectiveness.

Q: What is the most effective method for removing phenol impurities on a preparative scale?

A: Liquid-liquid extraction using an aqueous base is the most robust and widely used method.[6] The process involves dissolving the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether) and washing it with a dilute solution of a strong base like sodium hydroxide (NaOH). The NaOH deprotonates the acidic phenol, forming the highly water-soluble sodium phenoxide salt.[3][7] This salt partitions into the aqueous layer, leaving the neutral 2-Chloro-4-propoxybenzaldehyde product in the organic layer.

G cluster_0 cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Mixture (Aldehyde + Phenol) dissolved in Ethyl Acetate B Add 1M NaOH (aq) A->B C Shake & Separate Layers in Separatory Funnel B->C D 2-Chloro-4-propoxybenzaldehyde in Ethyl Acetate C->D  Organic Phase I Sodium Phenoxide in Water C->I  Aqueous Phase E Wash with Brine (sat. NaCl) D->E F Dry over Na2SO4, Filter E->F G Evaporate Solvent (Rotary Evaporator) F->G H Pure Aldehyde Product G->H J Optional: Recover Phenol (Acidify with HCl, Extract) I->J G cluster_0 cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Mixture (Aldehyde + Phenol) dissolved in a miscible solvent (e.g., Methanol) B Add saturated NaHSO3 (aq) Shake vigorously A->B C Add Immiscible Solvent (e.g., Hexanes) & Water, Shake & Separate B->C D Phenol Impurity in Organic Solvents C->D  Organic Phase I Water-Soluble Bisulfite Adduct C->I  Aqueous Phase E Isolate for discard or recovery D->E J Add Base (e.g., NaOH) to pH 12 I->J K Extract with Ethyl Acetate J->K L Dry & Evaporate Organic Layer K->L M Pure Aldehyde Product L->M

Diagram 2: Workflow for Bisulfite Extraction.
Experimental Protocol: Bisulfite Extraction
  • Adduct Formation: Dissolve the crude mixture in a minimal amount of a water-miscible solvent like methanol or ethanol. Add this solution to a separatory funnel containing saturated aqueous sodium bisulfite and shake vigorously for 5-10 minutes. [8]2. Phase Separation: Add an immiscible organic solvent (e.g., hexanes or diethyl ether) and deionized water, then shake. [9]3. Separation: Allow the layers to separate. The phenol impurity will be in the organic layer. The aqueous layer contains the aldehyde-bisulfite adduct.

  • Isolate Aqueous Layer: Drain and collect the aqueous layer. Wash it once more with a fresh portion of the immiscible organic solvent to remove any lingering phenol.

  • Regeneration: Place the aqueous layer in a flask and carefully add a base (e.g., 10% NaOH) until the solution is basic (pH > 10). [8]This reverses the reaction and regenerates the aldehyde, which may precipitate or form an oily layer.

  • Final Extraction: Transfer the mixture to a separatory funnel and extract the regenerated aldehyde into a fresh organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo to yield the pure aldehyde.

Troubleshooting Guide: Bisulfite Extraction
  • Q: The aldehyde is not fully extracting into the aqueous layer. Why?

    • A: The formation of the bisulfite adduct can be slow, especially with sterically hindered aldehydes. Solutions: 1) Increase the reaction time and ensure vigorous shaking. 2) Use a co-solvent like methanol or DMF to improve miscibility and reaction rate. [9][8]3) Ensure your sodium bisulfite solution is saturated and freshly prepared.

  • Q: I'm having trouble regenerating the aldehyde from the aqueous layer.

    • A: Regeneration is pH-dependent. Solutions: 1) Ensure the pH is sufficiently basic (pH 10-12) to drive the equilibrium back to the free aldehyde. Use a pH strip to verify. [8]2) Be cautious of gas evolution (SO₂) during this step, which can cause pressure buildup. [8]

Section 4: Physical Separation Methods

While chemical extraction is often preferred, physical methods can also be effective, particularly for achieving very high purity or when chemical manipulations are undesirable.

  • Q: Can I use distillation to separate the two compounds?

    • A: Yes. Given the large difference in boiling points (Phenol: ~182 °C, 2-Chloro-4-propoxybenzaldehyde: >250 °C), fractional distillation is a viable method. [10][11]However, due to the high boiling point of the aldehyde, a vacuum distillation is strongly recommended. [12]Performing the distillation at reduced pressure lowers the boiling points of both compounds, preventing potential thermal decomposition of the product. [12]

  • Q: Is column chromatography a suitable method?

    • A: Yes, column chromatography is an excellent method for achieving high purity, especially on a smaller, laboratory scale. [13]Principle: The separation is based on the polarity difference. Phenol, with its hydroxyl group, is more polar than 2-Chloro-4-propoxybenzaldehyde. Implementation: A silica gel column with a non-polar mobile phase (e.g., a gradient of hexane and ethyl acetate) would be effective. The less polar aldehyde will elute from the column first, followed by the more polar phenol.

Section 5: Analytical Verification of Purity

Confirming the successful removal of impurities is a critical final step.

Q: How can I quantitatively and qualitatively assess the purity of my final product?

A: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively check for the presence of phenol. A co-spotted lane with a phenol standard will confirm its absence in your purified product lane.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are powerful quantitative methods. [13][14]By running a standard of phenol, you can determine the purity of your product and quantify any remaining impurity, even at very low levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aromatic protons of phenol have a distinct chemical shift compared to those of the product. The disappearance of the characteristic phenol signals in the spectrum of your purified sample provides strong evidence of its removal.

Section 6: Frequently Asked Questions (FAQs)

  • Q: What safety precautions should I take?

    • A: Phenol is toxic and corrosive, causing severe skin burns. [5][15]2-Chloro-4-propoxybenzaldehyde, like many benzaldehydes, can be an irritant. [16]Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: Which separation method is best for a large-scale (kg) synthesis?

    • A: For large-scale work, acid-base extraction is generally the most practical and economical choice. Distillation is also scalable but can be more energy-intensive.

  • Q: Which method is best for achieving >99.9% purity?

    • A: To achieve exceptionally high purity, a combination of methods is often best. For example, perform an acid-base extraction to remove the bulk of the phenol, followed by vacuum distillation or column chromatography to remove trace impurities.

References

  • Quora. (2018). How can we separate aldehyde and ketone compound from a mixture?[Link]

  • Solubility of Things. (n.d.). Phenol. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. [Link]

  • Scientific Research Publishing. (n.d.). Orange Peel Waste Valorization from Bioactive Compound Recovery to Functional and Industrial Applications. [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Journal of Visualized Experiments (JoVE). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). 4-Propoxybenzaldehyde. [Link]

  • Journal of Visualized Experiments (JoVE). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Phenol. [Link]

  • AQA. (2015). A-level Chemistry Specification. [Link]

  • Britannica. (2026). Phenol. [Link]

  • Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzaldehyde. [Link]

  • National Center for Biotechnology Information (NIH). (n.d.). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Table 4-2, Physical and Chemical Properties of Phenol. [Link]

  • Save My Exams. (2024). Separation Techniques (Edexcel IGCSE Chemistry): Revision Note. [Link]

  • BYJU'S. (n.d.). Phenol. [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). 4-Chloro-2-hydroxybenzaldehyde. [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Validation Guide: 2-Chloro-4-propoxybenzaldehyde

Executive Summary & Application Context 2-Chloro-4-propoxybenzaldehyde is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for Schiff base ligands and chalcone derivatives used in antimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Chloro-4-propoxybenzaldehyde is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for Schiff base ligands and chalcone derivatives used in antimicrobial and anticancer research. Its structural integrity hinges on two key features: the electrophilic aldehyde handle and the lipophilic propoxy tail.

This guide provides a comparative spectral analysis designed to validate the successful synthesis of 2-Chloro-4-propoxybenzaldehyde from its precursor, 2-Chloro-4-hydroxybenzaldehyde . By focusing on the specific vibrational shifts associated with O-alkylation, researchers can definitively confirm product formation and purity.

Key Structural Features for Analysis[1][2]
  • Aldehyde Moiety: Conjugated Carbonyl (C=O) and Fermi resonance (C-H).

  • Ether Linkage: Formation of the Ar-O-CH₂ bond (replacing Ar-OH).

  • Substitution Pattern: 1,2,4-trisubstituted benzene ring signatures.[1][2]

Experimental Protocol: High-Fidelity Acquisition

To ensure spectral data meets the rigor required for publication or regulatory filing, the following protocol is recommended. This method minimizes artifacts common to low-melting aromatic aldehydes.

Method: Attenuated Total Reflectance (ATR-FTIR)
  • Rationale: 2-Chloro-4-propoxybenzaldehyde is often a low-melting solid or viscous oil. KBr pelleting can induce moisture absorption (broadening peaks) or polymorphic shifts. ATR provides the most reproducible "native state" spectrum.

ParameterSetting/RequirementReason
Crystal Material Diamond or ZnSeChemical resistance to organic chlorides.
Resolution 2 cm⁻¹ or 4 cm⁻¹Necessary to resolve the aldehyde Fermi doublet.
Scans 32 to 64Optimizes Signal-to-Noise (S/N) ratio for weak overtone bands.
Background Air (Clean Crystal)Must be acquired immediately prior to sample loading.
Cleaning Isopropanol -> AcetonePrevents carryover from previous lipophilic samples.

Critical Step: Ensure the sample covers the entire crystal active area. If the sample is solid, apply high pressure to ensure intimate contact; if liquid, use a concave tip to prevent evaporation during scanning.

Spectral Assignment & Comparative Analysis[3][4]

Table 1: Characteristic Bands of 2-Chloro-4-propoxybenzaldehyde

Values are derived from characteristic group frequencies and structural analogues (e.g., 4-propoxybenzaldehyde, 2-chlorobenzaldehyde).

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Aldehyde C=O[3] Stretch1685 – 1695 StrongLower than aliphatic aldehydes (~1720) due to conjugation. The ortho-Cl induces a slight blue shift vs. 4-propoxybenzaldehyde (~1680) via inductive effect.
Aldehyde C-H Stretch (Fermi)2820 & 2720 MediumThe "Fermi Doublet." The lower band (2720) is often distinct from alkyl C-H.
Propyl Chain C-H Stretch (sp³)2960, 2935, 2875 MediumAsymmetric and symmetric stretches of -CH₂- and -CH₃.
Aryl Ether Ar-O-C Stretch (Asym)1240 – 1260 StrongPrimary confirmation of propylation.
Aryl Ether Aliphatic C-O Stretch1020 – 1050 MediumSymmetric stretch of the O-CH₂ bond.
Aromatic Ring C=C Stretch1580 – 1600 Med-StrongSkeletal ring vibrations.
1,2,4-Pattern C-H Out-of-Plane (OOP)810 – 830 StrongRepresents the two adjacent hydrogens (positions 5,6).
1,2,4-Pattern C-H Out-of-Plane (OOP)870 – 900 MediumRepresents the isolated hydrogen (position 3).
Aryl Chloride C-Cl Stretch1050 – 1090 Weak/MedOften obscured by in-plane bending modes; less diagnostic than OOP bands.
Table 2: Validation Logic – Product vs. Precursor

This table serves as the "Go/No-Go" checklist for reaction monitoring.

Spectral FeaturePrecursor: 2-Chloro-4-hydroxybenzaldehydeProduct: 2-Chloro-4-propoxybenzaldehydeInterpretation
3200–3400 cm⁻¹ Broad, Strong (O-H) Absent Disappearance confirms consumption of the phenol.
2850–3000 cm⁻¹ Weak (Aromatic C-H only)Distinct Multiplet Appearance of sp³ C-H bands confirms Propyl chain addition.
~1670–1680 cm⁻¹ C=O Stretch (H-bonded)~1690 cm⁻¹ Loss of intermolecular H-bonding often shifts C=O slightly higher.
~1250 cm⁻¹ C-O (Phenolic)C-O-C (Ether) Shift in band shape/position; Phenolic C-O is usually broader.

Synthesis Validation Workflow

The following diagram illustrates the logical flow for validating the synthesis using FTIR data.

FTIR_Validation Start Acquire FTIR Spectrum (Crude Product) CheckOH Check 3200-3400 cm⁻¹ (Broad Peak?) Start->CheckOH CheckAlkyl Check 2850-2980 cm⁻¹ (New sp³ C-H Peaks?) CheckOH->CheckAlkyl No (Clean Baseline) Result_Fail Validation FAILED: Unreacted Precursor CheckOH->Result_Fail Yes (Strong O-H) Result_Impure Mixture/Impure: Recrystallize CheckOH->Result_Impure Weak Trace CheckCO Check 1685-1695 cm⁻¹ (Strong Carbonyl?) CheckAlkyl->CheckCO Yes (Propyl Detected) CheckAlkyl->Result_Fail No (Missing Alkyl) CheckCO->Result_Fail No (Side Reaction) Result_Success Validation PASSED: 2-Chloro-4-propoxybenzaldehyde CheckCO->Result_Success Yes (Aldehyde Intact)

Caption: Decision tree for validating O-alkylation of 2-chloro-4-hydroxybenzaldehyde via FTIR.

References

  • National Institute of Standards and Technology (NIST). 4-Propoxybenzaldehyde - IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Aromatic Compounds: IR Substituent Patterns. Available at: [Link][5]

  • PubChem. 2-Chloro-4-hydroxybenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

Sources

Comparative

comparing reactivity of 2-Chloro-4-propoxybenzaldehyde vs 4-propoxybenzaldehyde

Executive Summary: The Electronic & Steric Trade-Off In the optimization of pharmaceutical intermediates and liquid crystal mesogens, the choice between 4-propoxybenzaldehyde (4-PBA) and its halogenated analog 2-Chloro-4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic & Steric Trade-Off

In the optimization of pharmaceutical intermediates and liquid crystal mesogens, the choice between 4-propoxybenzaldehyde (4-PBA) and its halogenated analog 2-Chloro-4-propoxybenzaldehyde (2-Cl-4-PBA) represents a classic decision matrix involving electronic activation versus steric hindrance.

  • 4-Propoxybenzaldehyde acts as an electron-rich, sterically accessible electrophile. It is the baseline substrate for standard condensations but suffers from lower carbonyl electrophilicity due to the strong mesomeric donation (+M) of the para-alkoxy group.

  • 2-Chloro-4-propoxybenzaldehyde introduces an ortho-chloro substituent. This atom acts as an "electronic accelerator" via inductive withdrawal (-I), effectively counteracting the deactivating nature of the propoxy group. However, it simultaneously imposes a "steric gate," potentially retarding the kinetics of bulky nucleophilic attacks.

Key Differentiator: The 2-Cl variant offers orthogonal reactivity—the aryl chloride handle allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald), a pathway inaccessible to the non-halogenated parent.

Structural & Electronic Analysis

To predict reactivity, we must deconstruct the competing electronic effects acting on the carbonyl carbon (C=O).

The Push-Pull Mechanism
  • 4-Propoxy Effect (+M > -I): The oxygen lone pair at the para position donates electron density into the benzene ring. This resonance effect increases electron density at the carbonyl carbon, rendering it less electrophilic (less positive character).

  • 2-Chloro Effect (-I > +M): The chlorine atom at the ortho position exerts a strong inductive withdrawal (-I) through the sigma bond. While it has a weak resonance donation, the inductive effect dominates. This pulls electron density away from the carbonyl carbon, restoring its electrophilic character.

Visualization of Electronic Vectors

ElectronicEffects cluster_0 4-Propoxybenzaldehyde cluster_1 2-Chloro-4-propoxybenzaldehyde A Propoxy Group (Strong +M Donor) B Benzene Ring (Electron Rich) A->B Donates e- C Carbonyl Carbon (Lower Electrophilicity) B->C Shields D Propoxy Group (Strong +M Donor) F Carbonyl Carbon (Enhanced Electrophilicity) D->F Donates e- E Ortho-Chlorine (Strong -I Acceptor) E->F Withdraws e- (Inductive Activation)

Figure 1: Comparative electronic vectors. The green arrow indicates electron donation (deactivating the aldehyde), while the blue arrow indicates inductive withdrawal (activating the aldehyde).

Reactivity Matrix & Performance Data

The following data summarizes the expected performance differences based on Hammett substituent constants (


) and standard physical organic chemistry principles.
Feature4-Propoxybenzaldehyde2-Chloro-4-propoxybenzaldehydeMechanistic Driver
Carbonyl Electrophilicity LowHigh Inductive effect (-I) of Cl increases

on C=O.
Schiff Base Formation (Small Amines) Moderate RateFast Rate Enhanced electrophilicity accelerates nucleophilic attack.
Schiff Base Formation (Bulky Amines) High Yield Lower Rate / YieldOrtho-Cl creates steric hindrance for large nucleophiles.
Oxidation Stability Low (Prone to autoxidation)Moderate Electron-deficient aldehydes are generally more stable to air oxidation.
Cross-Coupling Potential NoneHigh Aryl-Cl bond allows Suzuki/Stille/Heck coupling.
Melting Point Low (Liquid/Low Solid)Higher (Solid)Halogen increases molecular weight and crystal packing forces.
Kinetic Implications (The "Ortho Effect")

While the 2-Cl group activates the carbonyl electronically, it creates a "steric pocket."

  • Reaction with Hydrazine/Hydroxylamine: The 2-Cl compound reacts faster due to the small size of the nucleophile.

  • Reaction with t-Butylamine: The 4-propoxy compound is superior. The 2-Cl substituent sterically clashes with the bulky amine during the tetrahedral intermediate formation.

Experimental Protocols

These protocols are designed to validate the reactivity differences.

Protocol A: Competitive Reductive Amination (Reactivity Test)

Objective: Determine the relative reaction rate with a primary amine.

  • Setup: In two separate vials, dissolve 1.0 mmol of each aldehyde in 5 mL of dry Methanol (MeOH).

  • Activation: Add 1.0 mmol of Benzylamine to each vial. Add 3Å molecular sieves to absorb water.

  • Monitoring: Stir at 25°C. Monitor by TLC (Hexane/EtOAc 4:1) every 15 minutes.

    • Expectation:2-Chloro-4-propoxybenzaldehyde will show faster disappearance of the starting material spot (higher

      
      ) due to inductive activation.
      
  • Reduction: Once imine formation is complete, add 1.5 eq NaBH4 at 0°C.

  • Quench: Quench with saturated NH4Cl. Extract with DCM.

Protocol B: Orthogonal Functionalization (The "Value Add")

Objective: Demonstrate the utility of the Chlorine handle in 2-Cl-4-PBA (Suzuki Coupling). Note: This reaction fails completely with 4-propoxybenzaldehyde.

  • Reagents:

    • Substrate: 2-Chloro-4-propoxybenzaldehyde (1.0 eq)

    • Partner: Phenylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh3)4 (5 mol%)

    • Base: K2CO3 (2.0 eq)

    • Solvent: Toluene:Ethanol:Water (4:1:1)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine all reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

  • Result: Formation of 4-propoxy-[1,1'-biphenyl]-2-carbaldehyde .

    • Validation: The aldehyde peak in 1H NMR will shift slightly downfield due to the loss of the shielding Cl and addition of the aromatic ring current.

Strategic Synthesis Workflow

Use this decision tree to select the correct intermediate for your target molecule.

SelectionGuide Start Start: Select Aldehyde Intermediate Q1 Do you need to attach a second aryl ring at the ortho position? Start->Q1 ChoiceA Use 2-Chloro-4-propoxybenzaldehyde Q1->ChoiceA Yes (Suzuki Coupling) Q2 Is the nucleophile (amine) sterically bulky (e.g., t-butyl)? Q1->Q2 No Reaction1 Perform Pd-Catalyzed Coupling (Suzuki/Buchwald) ChoiceA->Reaction1 Reaction2 Standard Condensation (Knoevenagel/Schiff) ChoiceA->Reaction2 ChoiceB Use 4-Propoxybenzaldehyde ChoiceB->Reaction2 Q2->ChoiceA No (Need faster kinetics) Q2->ChoiceB Yes (Avoid Steric Clash)

Figure 2: Selection logic based on synthetic requirements. Yellow nodes indicate decision points; Blue/Green nodes indicate the optimal reagent.

References

  • PubChem. (2025). 4-Propoxybenzaldehyde Compound Summary. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. (2025).[1] 4-Propoxybenzaldehyde Data. National Institute of Standards and Technology.[1] [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

    
     values of Cl vs. O-Alkyl).
    [Link]
    
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2] (Source for Ortho-effect and Nucleophilic Addition Kinetics).[3]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Chloro-4-propoxybenzaldehyde

[1][2] Part 1: Executive Safety Summary Immediate Action Required: Treat 2-Chloro-4-propoxybenzaldehyde as a Halogenated Organic waste stream.[1][2] This compound presents a dual-hazard profile: it is a reactive aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Summary

Immediate Action Required: Treat 2-Chloro-4-propoxybenzaldehyde as a Halogenated Organic waste stream.[1][2]

This compound presents a dual-hazard profile: it is a reactive aldehyde and a halogenated aromatic. Improper disposal in non-halogenated solvent streams can lead to regulatory violations (EPA/RCRA) and potential incineration hazards (formation of acidic gases/dioxins).

Hazard Class GHS Classification Operational Implication
Chemical Structure Aryl Halide (Cl), Aldehyde (-CHO)MUST be segregated into Halogenated Waste.[1][2]
Health Hazard Skin/Eye Irritant (H315, H319), STOT-SE (H335)Full PPE (Nitrile gloves, goggles) required.[1][2]
Reactivity Combustible (H227), Air SensitiveStore under inert gas; segregate from oxidizers/amines.[1][2]
Environmental Aquatic Toxicity (Predicted)Zero drain disposal.[1][2]

Part 2: Pre-Disposal Characterization (The "Why")[2]

As scientists, we must understand the causality of our disposal choices to ensure a self-validating safety system.[2]

The Halogen Rule (The Chlorine Factor)

The presence of the chlorine atom on the benzene ring mandates that this chemical be disposed of in the Halogenated Waste stream.[2]

  • Mechanism: When incinerated, non-halogenated solvents burn cleanly to CO₂ and H₂O. Halogenated compounds release HCl and potentially dioxins. Waste facilities use specialized scrubbers for halogenated streams.

  • Risk: Mixing this with non-halogenated solvents (e.g., Acetone, Methanol) contaminates the entire carboy, forcing the facility to reclassify and treat the bulk volume as halogenated waste, significantly increasing disposal costs and environmental impact.[2]

The Aldehyde Reactivity (The Compatibility Factor)

Aldehydes are electrophilic. They must be segregated from nucleophiles, specifically amines and strong bases .

  • Mechanism: Mixing benzaldehydes with primary amines in a waste container can lead to uncontrolled Schiff base formation (condensation), releasing water and heat.

  • Risk: Exothermic runaway in a closed waste drum.

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

For expired stock or solid residues > 5g.

  • Container Selection: Use the original container if intact. If not, transfer to a clear glass vial with a Teflon-lined screw cap.

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: 2-Chloro-4-propoxybenzaldehyde.[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Secondary Containment: Place the vial into a clear polyethylene bag (Ziploc style) to contain potential leakage.

  • Disposal Path: Submit for Lab Pack disposal. Do not dissolve in solvent just to pour it into a carboy unless instructed by EHS.

B. Liquid Waste (Reaction Mixtures/Solutions)

For mother liquors or diluted samples.

  • PH Check (Self-Validating Step): Before adding to a waste carboy, check the pH of the solution.

    • Requirement: pH 5–9.

    • Correction: If highly acidic (common in aldehyde synthesis), neutralize carefully with Sodium Bicarbonate before disposal to prevent gas generation in the drum.

  • Segregation: Pour into the Halogenated Organic Solvents carboy (Red tag/stripe often used).

    • Crucial: Ensure the carboy does not contain strong oxidizers (Nitric acid) or bulk amines.[4]

  • Log Entry: Immediately record the volume and chemical name on the waste container’s log sheet. "Halogenated" is the critical keyword.

C. Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Dichloromethane).

  • Rinsate Disposal: Pour the rinsate into the Halogenated waste container (because it now contains the chlorinated residue).

  • Defacing: Cross out the original label. Mark as "Empty."

  • Glass Disposal: Discard the clean, dry bottle in the broken glass/sharps bin (or recycling if permitted by local EHS).

Part 4: Visual Decision Logic

The following diagram illustrates the decision matrix for disposing of 2-Chloro-4-propoxybenzaldehyde. This workflow ensures compliance with RCRA regulations regarding halogenated solvents.

DisposalWorkflow Start Waste: 2-Chloro-4-propoxybenzaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Dissolved LabPack Pack in Lab Pack (Do not dissolve) Solid->LabPack PHCheck Check pH (Is it Neutral?) Liquid->PHCheck Neutralize Neutralize with NaHO3 / Mild Base PHCheck->Neutralize Acidic/Basic HalogenCheck Segregation Check: Is Carboy Halogenated? PHCheck->HalogenCheck Neutral (pH 5-9) Neutralize->PHCheck Re-test WrongStream STOP: Do NOT use Non-Halogenated Stream HalogenCheck->WrongStream No (Acetone/MeOH only) CorrectStream Dispose in HALOGENATED Waste HalogenCheck->CorrectStream Yes (Contains Cl/F/Br)

Figure 1: Decision tree for the segregation and disposal of halogenated aromatic aldehydes.

Part 5: Emergency Contingencies

Spill Response (Small Scale < 500 mL)
  • Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use vermiculite or polypropylene pads .

    • Note: Do not use paper towels for bulk aldehyde spills as they increase surface area for evaporation/oxidation.

  • Clean: Collect absorbed material into a sealable bag. Label as "Hazardous Waste - Debris (Halogenated)."

  • Decontaminate: Wash the surface with a mild soap solution.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[5][6] Aldehydes can cause protein cross-linking in corneal tissue; speed is vital.

  • Skin Contact: Wash with soap and water.[5][6] Do not use alcohol (increases absorption).

Part 6: Regulatory & Compliance Reference[1]

This protocol aligns with the following regulatory frameworks. Ensure your local Hazardous Waste Manifest reflects these codes.

  • RCRA (USA): While not explicitly P or U listed by specific CAS in all jurisdictions, it defaults to D001 (Ignitable, if in flammable solvent) and requires treatment as a Halogenated Solvent (often grouped with F001/F002 protocols for incineration standards).

  • EU Waste Framework: Classified under 14 06 02 (halogenated solvents and solvent mixtures) or 16 05 06 (laboratory chemicals consisting of or containing hazardous substances).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-4-hydroxybenzaldehyde (Analogous Structure). [1]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2023).[4] Compound Summary: 2-Chloro-4-propoxybenzaldehyde.[1][2] National Library of Medicine. [1]

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-propoxybenzaldehyde

Technical Safety & Logistics Guide: 2-Chloro-4-propoxybenzaldehyde CAS: 5736-85-6 / 7091-12-5 (Isomer dependent) Molecular Formula: C₁₀H₁₁ClO₂ Class: Halogenated Aromatic Aldehyde Executive Safety Summary Handling 2-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Logistics Guide: 2-Chloro-4-propoxybenzaldehyde

CAS: 5736-85-6 / 7091-12-5 (Isomer dependent) Molecular Formula: C₁₀H₁₁ClO₂ Class: Halogenated Aromatic Aldehyde

Executive Safety Summary

Handling 2-Chloro-4-propoxybenzaldehyde requires a safety strategy that addresses two distinct chemical functionalities: the reactive aldehyde group (a potential sensitizer and oxidizer) and the halogenated aromatic ring (increasing lipophilicity and skin permeation). This guide moves beyond generic SDS advice to provide an operational framework for researchers in drug discovery and organic synthesis.

Critical Hazard Profile:

  • Skin/Eye: Causes skin irritation (H315) and serious eye damage (H318/H319).[1] The aldehyde moiety reacts with corneal proteins, potentially causing irreversible opacity if not rinsed immediately.

  • Respiratory: May cause respiratory irritation (H335).[1][2][3]

  • Reactivity: Air-sensitive. Aldehydes slowly oxidize to carboxylic acids (e.g., 2-chloro-4-propoxybenzoic acid) upon exposure to atmospheric oxygen, potentially pressurizing storage vessels.

Personal Protective Equipment (PPE) Matrix

The standard "nitrile gloves and lab coat" approach is insufficient for prolonged handling of halogenated aldehydes due to permeation risks.

PPE CategoryRequirementTechnical Rationale
Hand Protection (Standard) Double Nitrile Gloves (min. 0.11 mm outer)Nitrile provides fair splash protection but degrades upon prolonged contact with aromatic aldehydes. Double gloving creates a sacrificial outer layer.
Hand Protection (High Risk) Butyl Rubber or Silver Shield® (Laminate) Required for spill cleanup or immersion >5 mins. Aldehydes permeate nitrile in <15 mins; Butyl offers >480 min breakthrough time.
Eye Protection Chemical Splash Goggles Safety glasses are forbidden during liquid transfer. Goggles seal against vapors and splashes that cause corneal clouding.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control. If hood is unavailable (rare), use a half-face respirator with Organic Vapor (OV) cartridges.
Body Defense Tyvek® Lab Coat or ApronCotton coats absorb liquids, keeping the irritant against the skin. Impervious aprons prevent "soak-through" burns.

PPE Selection Logic (Visualization)

This decision tree ensures researchers select the correct barrier protection based on exposure duration and task type.

PPE_Selection Start Task Assessment Exposure Exposure Type? Start->Exposure Splash Incidental Splash (Weighing/Transfer) Exposure->Splash < 5 mins Immersion High Contact (Spill/Scale-up) Exposure->Immersion > 5 mins or Spill Glove_Nitrile Double Nitrile Gloves (Change immediately if splashed) Splash->Glove_Nitrile Eye_Glasses Safety Glasses (Solids only) Splash->Eye_Glasses Solid Eye_Goggles Chemical Goggles (Liquids/Solutions) Splash->Eye_Goggles Liquid Glove_Butyl Butyl Rubber or Silver Shield® Laminate Immersion->Glove_Butyl Immersion->Eye_Goggles

Figure 1: PPE Decision Logic for handling halogenated benzaldehydes.

Operational Handling Protocol

Objective: Prevent oxidation of the aldehyde and protect the operator from exposure.[4]

Phase A: Preparation
  • Vessel Selection: Use glass (borosilicate) or Teflon (PTFE) containers. Avoid polystyrene or PVC, which can be softened by aromatic aldehydes.

  • Atmosphere: Purge the headspace of storage bottles with Nitrogen or Argon after every use to prevent the formation of crystalline benzoic acid derivatives (crusts) which can interfere with stoichiometry.

Phase B: Transfer & Weighing
  • If Solid (Low MP): Use a pre-weighed glass vial. Avoid using static-prone plastic weigh boats, as fine dust is a potent respiratory irritant.

  • If Liquid/Oil:

    • Use a positive displacement pipette or a glass syringe. Standard air-displacement pipettes may drip due to the compound's vapor pressure and viscosity.

    • Double-Glove Technique: Wear two pairs of nitrile gloves. If a drop lands on the outer glove, strip it immediately; the inner glove remains the sterile barrier.

Phase C: Reaction Setup
  • Temperature Control: Halogenated benzaldehydes are thermally stable but can polymerize or oxidize at high temperatures (>150°C) without antioxidants.

  • Quenching: When reacting with strong nucleophiles (e.g., Grignards), ensure the reaction is cooled to 0°C to prevent runaway exotherms typical of aldehyde additions.

Emergency Response & Spill Management

Spill Response Logic: A spill of 2-Chloro-4-propoxybenzaldehyde is not just a slip hazard; it is a chemical emission source.

Spill_Response Alert Spill Detected Size Assess Volume Alert->Size Minor Minor (< 50 mL) Size->Minor Major Major (> 50 mL) Size->Major PPE_Up Don Butyl Gloves & Goggles Minor->PPE_Up Evac Evacuate Lab Call EHS Major->Evac Absorb Absorb with Vermiculite or Sand PPE_Up->Absorb Clean Clean Surface with Soap & Water (x2) Absorb->Clean Dispose Tag as Halogenated Organic Waste Clean->Dispose

Figure 2: Protocol for managing halogenated aldehyde spills.

First Aid Measures:

  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Time is critical to prevent corneal opacity. Do not wait for a doctor to start rinsing.

  • Skin Contact: Wash with soap and water.[4][5] Do not use alcohol or acetone ; these solvents increase the skin permeability of the aldehyde, driving the toxin deeper into the dermal layers.

Waste Disposal Plan

Disposal must strictly adhere to Halogenated Organic Waste protocols. Mixing this compound with non-halogenated solvents (e.g., acetone waste) can result in costly fines and incineration complications.

Waste StreamClassificationContainer Labeling
Primary Waste Halogenated Organic"Hazardous Waste: 2-Chloro-4-propoxybenzaldehyde. Toxic, Irritant.[2][3][5][6] Halogenated."
Contaminated Solids Hazardous Solid WasteCollect gloves, paper towels, and silica gel in a double-bagged, sealed drum.
Aqueous Waste Aqueous ToxicIf extraction was performed, the aqueous layer must be checked for pH and organics before disposal.

Disposal Method: High-temperature incineration equipped with scrubbers (to capture HCl/Cl2 gases).

References

  • PubChem. (n.d.). 4-Propoxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Carl Roth. (2020).[7] Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

Sources

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